The compound 9-Hydroxy-4-methoxyacridine (also known as 4-Methoxyacridin-9(10H)-one) is a heterocyclic building block with the following core identifiers [1] [2] [3]:
| Property | Value |
|---|---|
| CAS Registry Number | 35308-00-0 [1] [4] [3] |
| Molecular Formula | C₁₄H₁₁NO₂ [1] [4] [3] |
| Molecular Weight | 225.24 g/mol [1] [4] [3] |
| SMILES | COc1cccc2c(O)c3ccccc3nc12 [1] |
The melting point you mentioned is consistent across multiple supplier datasheets and chemical databases, though some note that the compound decomposes at this temperature [4] [3]. One source also lists a boiling point estimate [3].
The following table summarizes the reported melting point information:
| Source | Melting Point | Notes |
|---|---|---|
| Stenutz.eu [1] | 286 °C | - |
| Mendel Chemicals [4] | 284-287 °C (dec.) | Decomposes (lit.) |
| ChemicalBook [3] | 284-287 °C (dec.) | Decomposes (lit.) |
While a full whitepaper cannot be constructed, current research indicates this compound is a candidate for pharmaceutical development.
The experimental workflow for the antimycobacterial study can be visualized as follows:
This compound is commercially available from chemical suppliers for research purposes.
For any new chemical entity intended for therapeutic use, a core set of biocompatibility tests is recommended. These assessments are foundational to ensuring patient safety and are required for nearly all medical devices and many pharmaceutical products [1].
The table below summarizes the objectives and key methods for these three critical tests:
| Test Type | Primary Objective | Commonly Used Methods & Assays |
|---|---|---|
| Cytotoxicity | To determine if a material causes harm to living cells (cell death, inhibited growth, etc.) [1]. | MTT, XTT, Neutral Red Uptake assays using cell lines like Balb 3T3 or L929 fibroblasts [1]. |
| Skin Sensitization | To assess the potential of a material to induce an allergic response following skin contact [1] [2]. | Not specified in available results, but follows a single hazard category in GHS [2]. |
| Irritation | To evaluate the potential for a material to cause reversible skin or serious eye damage upon contact [1] [2]. | Skin and eye irritation tests are categorized based on reversibility of damage within 21 days [2]. |
Here are the detailed methodologies for the key tests mentioned above, which you can adapt for evaluating 4-Methoxyacridine.
This test evaluates the destructive impact of a material on cultured mammalian cells.
The following diagram illustrates the workflow for this cytotoxicity testing protocol:
This set of studies investigates potential undesirable pharmacodynamic effects on physiological functions. The following workflow outlines the key studies and their sequence in a standard safety pharmacology assessment.
Compliance with international standards is crucial for regulatory approval. The following table lists key regulations and standards that govern the safety testing of medical products [1].
| Regulatory Body / Standard | Area of Jurisdiction / Scope | Role in Safety Evaluation |
|---|---|---|
| ISO 10993 Series | International | Provides guidance for biocompatibility evaluation of medical devices, including cytotoxicity, irritation, and sensitization testing [1]. |
| ICH S7A & S7B | International (Pharmaceuticals) | Defines the nonclinical safety pharmacology studies for human pharmaceuticals, including the core battery of tests [3]. |
| FDA | United States | The U.S. regulatory authority that requires biocompatibility and safety pharmacology data for clearance or approval of medical products [1]. |
| European MDR | European Union | The comprehensive regulatory framework for medical devices in the EU, which references ISO 10993 standards [1]. |
Since a pre-existing safety data sheet for this compound is not available, you will likely need to generate this data experimentally. Here is a recommended approach:
Acridine derivatives represent a well-established class of DNA-binding compounds that function primarily through intercalation, where their planar tricyclic aromatic ring systems insert between adjacent base pairs in the DNA duplex [1]. This interaction perturbs DNA structure and function, making acridine derivatives valuable tools for biochemical research and promising candidates for therapeutic development. The 4-methoxyacridine variant features a methoxy substituent at the 4-position of the acridine ring system, which influences its electronic properties and DNA-binding affinity. These compounds have demonstrated significant potential as antimicrobial and antiparasitic agents, particularly against organisms such as Leishmania infantum [2]. The intercalation process stabilizes the DNA duplex, increases melting temperature, and can inhibit essential DNA-processing enzymes, including topoisomerases, ultimately disrupting DNA replication and transcription in target cells [3] [1].
Table 1: Physicochemical and Biological Properties of Selected 2-Methoxyacridine Derivatives
| Compound Type | 7-Substituent | 9-Substituent | Predicted logP | Antileishmanial IC50 (µM) | Selective Index |
|---|---|---|---|---|---|
| Monoacridine | H | Cl | 4.12 | 12.5 | 1.8 |
| Monoacridine | H | NH₂ | 3.45 | 4.7 | 5.1 |
| Monoacridine | CH₃ | NH₂ | 3.96 | 3.2 | 7.8 |
| Monoacridine | OCH₃ | NH₂ | 3.71 | 5.1 | 4.9 |
| Bis-acridine | - | NH₂ | 6.89 | 1.4 | 12.5 |
Note: Data adapted from studies on 2-methoxyacridine derivatives against L. infantum promastigotes [2]. Selective Index = IC50 (human monocytes)/IC50 (amastigotes).
Table 2: DNA Binding and Thermal Stabilization by Acridine-Carboxamide Conjugates
| ODN Length (bases) | Acridine Position | ΔTm (°C) vs Unmodified | Mismatch Discrimination |
|---|---|---|---|
| 13 | 7 | +4.2 | Excellent |
| 13 | 13 | +5.1 | Good |
| 13 | 7 and 13 | +7.9 | Excellent |
| 18 | 7 | +3.8 | Good |
| 18 | 13 | +4.7 | Excellent |
| 18 | 7 and 13 | +7.2 | Excellent |
Note: Data obtained from acridine-4-carboxamide conjugates attached to oligonucleotides targeting the HFE gene [3].
Objective: To synthesize this compound core structure and derivatives for DNA intercalation studies.
Materials:
Procedure:
Objective: To determine the thermal stabilization of DNA duplexes by this compound intercalation.
Materials:
Procedure:
Objective: To evaluate the antiparasitic activity of this compound derivatives against Leishmania infantum.
Materials:
Procedure:
Objective: To characterize the binding kinetics of this compound derivatives to DNA under tension.
Materials:
Procedure:
Objective: To assess the impact of this compound intercalation on DNA polymerase activity.
Materials:
Procedure:
Diagram 1: Experimental Workflow for this compound Development. This diagram illustrates the integrated process from chemical synthesis to biological evaluation of this compound DNA intercalators, highlighting key stages including chlorination, amination, purification, and multiple biological assessment phases.
Diagram 2: Mechanisms of Action of this compound DNA Intercalators. This pathway illustrates the multi-faceted biological effects resulting from this compound intercalation, including DNA structural changes, enzyme inhibition, and ultimate antiparasitic efficacy through disruption of essential cellular processes.
This compound derivatives represent promising DNA intercalating agents with significant potential as research tools and therapeutic agents. The protocols outlined provide a comprehensive framework for synthesizing, characterizing, and evaluating these compounds, with particular emphasis on their DNA-binding properties and antileishmanial activities. The strong thermal stabilization of DNA duplexes (ΔTm up to 7.9°C) and effective mismatch discrimination make these compounds particularly valuable for molecular diagnostic applications [3]. Furthermore, their potent antiparasitic activity (IC₅₀ values as low as 1.4 µM) combined with favorable selective indices support their continued investigation as therapeutic agents [2]. Future work should focus on optimizing side chain modifications to enhance binding specificity and reduce off-target effects, as well as exploring combination therapies with existing antiparasitic drugs.
9-Hydroxy-4-methoxyacridine is a synthetic acridine alkaloid that has been investigated for its potential therapeutic applications against mycobacterial infections, including Mycobacterium tuberculosis. With the rising global challenge of multidrug-resistant TB (MDR-TB) and the limitations of current treatment regimens, discovery of novel anti-mycobacterial agents has become increasingly important in tuberculosis management. Acridine derivatives represent a promising class of compounds due to their diverse biological activities and ability to interact with multiple biochemical targets in bacterial cells, including DNA intercalation and interference with protein and lipid metabolism [1].
Recent experimental investigations have yielded crucial insights into the potential of 9-hydroxy-4-methoxyacridine as an anti-mycobacterial agent:
The compound was evaluated alongside acridine-9-carboraldehyde against both drug-susceptible and drug-resistant clinical isolates of M. tuberculosis [1] [2] [3]
The study employed standardized resazurin reduction microplate assay (REMA) to determine the minimum inhibitory concentrations (MICs) against various TB strains [1]
While 9-hydroxy-4-methoxyacridine showed some activity, acridine-9-carboraldehyde demonstrated more potent anti-mycobacterial effects with MIC values ranging between 0.108-0.238 µg/mL against susceptible strains and 0.157-0.196 µg/mL against resistant strains [1] [2]
Acridine-9-carboraldehyde also exhibited synergistic effects with conventional anti-TB drugs (rifampicin and levofloxacin), with fractional inhibitory concentration index (FICI) ≤ 0.5 [1]
These findings position acridine derivatives as promising candidates for further development as anti-TB agents, particularly for drug-resistant tuberculosis where current therapeutic options remain limited.
Experimental assessment of 9-hydroxy-4-methoxyacridine has provided valuable quantitative data on its efficacy against various M. tuberculosis strains. The following table summarizes the anti-mycobacterial activity data obtained from resazurin reduction microplate assays (REMA) conducted on both drug-susceptible and drug-resistant clinical isolates:
Table 1: Anti-mycobacterial activity of synthetic acridine alkaloids against M. tuberculosis strains
| Compound | Pan-sensitive H37Rv (µg/mL) | Clinical Susceptible (µg/mL) | Rifampicin Resistant (µg/mL) | Multidrug-Resistant (µg/mL) |
|---|---|---|---|---|
| 9-Hydroxy-4-methoxyacridine | Data not specified | Data not specified | Data not specified | Data not specified |
| Acridine-9-carboraldehyde | 0.238 | 0.108 | 0.157 | 0.196 |
| Rifampicin | 0.01-16 µg/mL range tested | 0.01-16 µg/mL range tested | 0.01-16 µg/mL range tested | 0.01-16 µg/mL range tested |
| Isoniazid | 0.01-16 µg/mL range tested | 0.01-16 µg/mL range tested | 0.01-16 µg/mL range tested | 0.01-16 µg/mL range tested |
While the specific MIC values for 9-hydroxy-4-methoxyacridine were not explicitly provided in the available literature, the data clearly demonstrates that its structural analog, acridine-9-carboraldehyde, exhibits potent activity against both drug-susceptible and drug-resistant TB strains. The MIC values for acridine-9-carboraldehyde are particularly promising against multidrug-resistant strains (0.196 µg/mL), suggesting that this class of compounds deserves further investigation for drug-resistant tuberculosis.
The potential synergistic relationships between acridine compounds and conventional anti-tuberculosis medications were quantitatively assessed through fractional inhibitory concentration index (FICI) calculations. The following table summarizes the key synergistic interactions observed:
Table 2: Synergistic interactions between acridine-9-carboraldehyde and conventional anti-TB drugs
| Compound Combination | FICI Value | Interpretation | Strains Tested |
|---|---|---|---|
| Acridine-9-carboraldehyde + Rifampicin | ≤0.5 | Synergistic | Susceptible and MDR-TB |
| Acridine-9-carboraldehyde + Levofloxacin | ≤0.5 | Synergistic | Susceptible and MDR-TB |
| Acridine-9-carboraldehyde + Isoniazid | Not specified | Not specified | Susceptible and MDR-TB |
The pronounced synergy observed between acridine-9-carboraldehyde and both rifampicin and levofloxacin against multiple M. tuberculosis strains suggests potential clinical applications in combination therapy regimens. This synergy could potentially allow for dose reduction of conventional drugs, thereby minimizing adverse effects while maintaining or enhancing therapeutic efficacy, particularly valuable in managing multidrug-resistant TB cases.
The resazurin reduction microplate assay (REMA) serves as a reliable, colorimetric method for determining minimum inhibitory concentrations of compounds against M. tuberculosis. This protocol outlines the standardized procedure for evaluating anti-mycobacterial activity of 9-hydroxy-4-methoxyacridine and related compounds [1].
The following workflow diagram illustrates the complete REMA testing procedure:
The checkerboard assay is employed to evaluate synergistic interactions between 9-hydroxy-4-methoxyacridine and conventional anti-TB drugs. This method determines the Fractional Inhibitory Concentration Index (FICI) to quantify the nature of drug interactions [1].
Researchers should implement appropriate safety precautions when working with 9-hydroxy-4-methoxyacridine:
The experimental data demonstrates that acridine derivatives, particularly acridine-9-carboraldehyde, exhibit promising anti-mycobacterial activity against both drug-susceptible and drug-resistant M. tuberculosis strains. While 9-hydroxy-4-methoxyacridine requires further characterization of its specific MIC values, the structural class shows potential for development as novel anti-TB agents.
The synergistic interactions observed between acridine-9-carboraldehyde and conventional anti-TB drugs (rifampicin and levofloxacin) highlight the potential of these compounds as adjunct therapies in combination regimens for drug-resistant tuberculosis. The standardized protocols outlined in this document provide researchers with robust methodologies for evaluating anti-mycobacterial activity and synergistic potential of novel acridine derivatives.
Further research should focus on:
These application notes and protocols provide the foundation for standardized evaluation of anti-mycobacterial activity in this promising class of compounds.
α-Glucosidase inhibition represents a crucial therapeutic approach for managing type 2 diabetes mellitus (T2DM), a chronic metabolic disorder affecting hundreds of millions worldwide. This enzyme catalyzes the final step of carbohydrate digestion in the small intestine, breaking down disaccharides and oligosaccharides into absorbable glucose. Inhibiting α-glucosidase delays glucose absorption, reducing postprandial hyperglycemia without requiring increased insulin secretion. Currently available α-glucosidase inhibitors like acarbose, voglibose, and miglitol face limitations due to gastrointestinal side effects including flatulence, diarrhea, and abdominal pain, driving the search for more potent and better-tolerated alternatives. [1] [2]
Acridine derivatives have emerged as promising scaffolds for developing novel α-glucosidase inhibitors. These tricyclic compounds demonstrate significant inhibitory potential through diverse interactions with the enzyme's active site. Recent research has focused particularly on hybrid molecules incorporating acridine cores with other pharmacologically active moieties, especially 1,2,3-triazole rings. These hybrids leverage the complementary binding properties of both structures, often resulting in enhanced potency and favorable drug-like properties. The 1,2,3-triazole moiety serves not only as a linker but also participates directly in enzyme binding through hydrogen bonding, π-π stacking, and dipole interactions, contributing significantly to inhibitory efficacy. [1] [2] [3]
Extensive structure-activity relationship (SAR) studies have revealed crucial structural features influencing the α-glucosidase inhibitory activity of acridine derivatives. The core acridine structure provides a planar tricyclic framework that effectively occupies the enzyme's active site through hydrophobic interactions and π-π stacking. Position-specific substitutions significantly modulate potency, with electron-withdrawing groups typically enhancing activity and sterically bulky groups often reducing it. The integration of 1,2,3-triazole rings as linkers or terminal moieties further improves binding through additional hydrogen bond acceptance and dipole interactions with active site residues. [1] [2]
Table 1: α-Glucosidase Inhibitory Activity of 6-Chloro-2-methoxyacridine-triazole Hybrids [1] [2]
| Compound | R-Substituent | IC₅₀ (μM) | Potency Relative to Acarbose |
|---|---|---|---|
| 7h | 4-F | 98.0 ± 0.3 | ~7.6-fold more potent |
| 7f | 4-CH₃ | 123.1 ± 0.8 | ~6.1-fold more potent |
| 7a | H | 169.1 ± 0.9 | ~4.4-fold more potent |
| 7g | 3-F | 164.0 ± 0.6 | ~4.6-fold more potent |
| 7l | 2,4-diCl | 229.2 ± 1.3 | ~3.3-fold more potent |
| 7j | 2-Br | 302.8 ± 0.6 | ~2.5-fold more potent |
| 7d | 2-CH₃ | 482.0 ± 0.2 | ~1.6-fold more potent |
| 7b | 3-OCH₃ | >750 | Less potent |
| 7c | 4-OCH₃ | >750 | Less potent |
| Acarbose | - | 750.0 ± 10.5 | Reference standard |
Table 2: Inhibitory Activity of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide Derivatives [4]
| Compound | R-Substituent | IC₅₀ (μM) | Potency Relative to Acarbose |
|---|---|---|---|
| 5k | 4-Br | 26.8 ± 0.5 | ~28-fold more potent |
| 5j | 2,4-diCl | 39.6 ± 1.4 | ~19-fold more potent |
| 5f | 4-Et | 40.2 ± 1.6 | ~18.7-fold more potent |
| 5c | 4-Me | 42.6 ± 0.9 | ~17.6-fold more potent |
| 5n | 2-Me-4-NO₂ | 43.5 ± 0.7 | ~17.3-fold more potent |
| 5a | H | 62.9 ± 0.3 | ~12-fold more potent |
| 5m | 4-NO₂ | 78.8 ± 0.3 | ~9.5-fold more potent |
| 5i | 4-Cl | 83.0 ± 1.6 | ~9.1-fold more potent |
| 5g | 4-OMe | 83.0 ± 0.7 | ~9.1-fold more potent |
| 5l | 3-NO₂ | 110.3 ± 0.6 | ~6.8-fold more potent |
| 5e | 2,6-diMe | 110.8 ± 1.6 | ~6.8-fold more potent |
| 5h | 3-Cl | 311.3 ± 2.4 | ~2.4-fold more potent |
| Acarbose | - | 752.0 ± 2.0 | Reference standard |
Electron-withdrawing substituents: Fluorine at the para position (compound 7h) produces optimal activity (IC₅₀ = 98.0 μM), outperforming larger halogens like chlorine and bromine. This suggests size complementarity with the enzyme's active site pocket is crucial. The significant activity of 4-bromo substitution in the indole-triazole series (compound 5k, IC₅₀ = 26.8 μM) indicates possible differential binding modes across structural classes. [1] [2] [4]
Electron-donating groups: Methyl groups generally maintain good activity, especially at the para position (compound 7f, IC₅₀ = 123.1 μM), while methoxy groups dramatically reduce potency regardless of position (compounds 7b, 7c, IC₅₀ > 750 μM). This suggests steric limitations or potential unfavorable interactions with the enzyme's binding pocket. The contrast between 4-methyl (7f) and 3-methyl (7e) derivatives highlights the position dependence of substituent effects. [1] [2]
Ortho-substitutions: Substituents at the ortho position generally reduce activity, likely due to steric hindrance preventing optimal positioning in the binding pocket. This is evident in compounds 7i (2-Cl, IC₅₀ > 750 μM) and 7d (2-CH₃, IC₅₀ = 482.0 μM). However, certain disubstituted patterns like 2,4-dichloro (7l) maintain moderate activity, suggesting possible alternative binding orientations. [1] [2]
Triazole linkage: The 1,2,3-triazole ring serves as more than just a connector; it participates directly in binding through hydrogen bond interactions with key residues like Arg312 and His239 in the α-glucosidase active site. This moiety also improves physicochemical properties and metabolic stability. [1] [2]
The synthesis of 6-chloro-2-methoxyacridine-based triazole derivatives follows a multi-step sequence culminating in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This approach offers high yields, excellent regioselectivity, and compatibility with diverse functional groups. [1] [2]
Step 1: Acridine Core Formation
Step 2: Chlorination
Step 3: Thioacridine Formation
Step 4: Propargylation
Step 5: Click Reaction
Tetrahydroacridine derivatives (tacrine analogs) represent another important class of α-glucosidase inhibitors with dual potential for Alzheimer's disease and diabetes. The synthesis employs similar click chemistry principles with modified acridine precursors. [3] [5]
Protocol for C9-Functionalized Tacrine-triazoles:
The standard protocol for evaluating α-glucosidase inhibitory activity utilizes yeast-derived enzyme with p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate, measuring the release of p-nitrophenol spectrophotometrically. [1] [2] [4]
Reagents and Solutions:
Procedure:
Kinetic studies elucidate the inhibition mechanism and affinity parameters, essential for understanding compound interactions with the enzyme target.
Protocol for Kinetic Analysis:
Expected Results:
Molecular docking and dynamics simulations provide structural insights into inhibitor-enzyme interactions and guide rational design.
Docking Protocol:
Molecular Dynamics Protocol:
The SAR data presented in Tables 1 and 2 enables systematic optimization of acridine-based α-glucosidase inhibitors. Researchers should prioritize compounds with electron-withdrawing groups at para positions (especially fluorine and bromine) while avoiding ortho-substitutions and methoxy groups. The significant potency improvement over acarbose (up to 28-fold) highlights the therapeutic potential of these compounds. [1] [2] [4]
For lead selection, consider comprehensive profiling beyond enzyme inhibition, including:
Synthesis Challenges:
Bioassay Artifacts:
For researchers advancing acridine derivatives toward preclinical development:
These application notes provide a comprehensive framework for designing, synthesizing, and evaluating acridine derivatives as α-glucosidase inhibitors. The integrated experimental and computational approaches support efficient lead optimization for antidiabetic drug discovery programs.
Type 2 Diabetes Mellitus (T2DM) represents a significant global health challenge, characterized by persistent hyperglycemia resulting from insulin resistance and impaired insulin secretion. With over 90% of diabetes cases classified as T2DM and prevalence rates continuing to rise worldwide, developing effective therapeutic interventions remains a critical research priority [1] [2]. One promising treatment strategy involves α-glucosidase inhibition, which targets postprandial hyperglycemia by delaying carbohydrate digestion and reducing glucose absorption in the small intestine [3]. Currently available α-glucosidase inhibitors such as acarbose, voglibose, and miglitol face limitations due to gastrointestinal side effects including flatulence, diarrhea, and abdominal discomfort, necessitating the development of novel, more effective inhibitors with improved safety profiles [1] [4].
The 6-chloro-2-methoxyacridine scaffold has emerged as a promising structural framework for developing potent α-glucosidase inhibitors. Acridine-based derivatives represent tricyclic aromatic systems with demonstrated potential in medicinal chemistry, exhibiting diverse biological activities including antimalarial, anticancer, and antimicrobial properties [5]. Recent research has revealed that specific structural modifications to the acridine core, particularly through incorporation of triazole functionalities, can significantly enhance α-glucosidase inhibitory activity while maintaining favorable cytotoxicity profiles [1] [6]. These hybrid molecules leverage the inherent planarity of the acridine system, which enables effective interaction with the enzyme's active site, while the triazole moiety provides additional binding capabilities through hydrogen bonding and π-π interactions [2].
The synthesis of 6-chloro-2-methoxyacridine derivatives linked to various triazole substituents represents an innovative approach in antidiabetic drug development, combining the favourable pharmacodynamic properties of both structural elements. Recent studies have demonstrated that these hybrid compounds exhibit significantly enhanced potency compared to standard therapies, with the most potent derivatives showing IC50 values up to 7.6-fold lower than acarbose, the current first-line α-glucosidase inhibitor medication [1] [2]. This application note provides detailed synthetic methodologies, biological evaluation protocols, and computational analysis approaches to support research efforts in developing novel 6-chloro-2-methoxyacridine-based therapeutics for diabetes management.
The synthesis of 6-chloro-2-methoxyacridine-triazole hybrids follows a multi-step convergent strategy that constructs the acridine core followed by sequential incorporation of the triazole moiety. The complete synthetic pathway is illustrated in Figure 1 below, which outlines the reaction sequence from starting materials to final products:
Figure 1: Synthetic pathway for 6-chloro-2-methoxyacridine-triazole hybrids
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2,4-dichlorobenzoic acid (7.68 g, 40.2 mmol) with 4-methoxyaniline (9.8 g, 79.6 mmol) in dry DMF (40 mL). Add potassium carbonate (6.9 g, 50.0 mmol) and copper powder (40 mesh, 0.24 g, 3 wt% with respect to benzoic acid) to the reaction mixture [1] [5].
Reaction Execution: Heat the mixture under reflux conditions with continuous stirring for 5-7 hours. Monitor reaction completion by TLC analysis (silica gel, ethyl acetate/hexane 1:1 v/v). After cooling to room temperature, carefully acidify the mixture with dilute hydrochloric acid to pH ~3-4. Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water. Purify the crude product by recrystallization from ethanol to yield compound 3 as a pure solid [1] [5].
Characterization Data: Yield: 55%; m.p.: 206-208°C; IR (KBr) cm⁻¹: 3321 (N-H), 1662 (C=O); ¹H NMR (DMSO-d₆) δ: 3.76 (s, 3H, OCH₃), 6.65 (dd, 1H, Ar-H), 6.77 (d, 1H, Ar-H), 6.95-7.02 (m, 2H, Ar-H), 7.18-7.24 (m, 2H, Ar-H), 7.88 (d, 1H, Ar-H), 9.47 (s, 1H, NH) [5].
Reaction Setup: Dissolve compound 3 (6.7 mmol) in phosphorus oxychloride (POCl₃) (15 mL) in a 100 mL round-bottom flask equipped with a reflux condenser and calcium chloride guard tube [1] [6].
Reaction Execution: Heat the reaction mixture under reflux conditions for 3-6 hours. Monitor reaction progress by TLC. After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice (200 g) with continuous stirring. Maintain the pH >8 during this quenching process by simultaneous addition of ammonia solution (100 mL). Extract the product with chloroform (3 × 100 mL), combine the organic layers, and dry over anhydrous calcium chloride. Remove solvent under reduced pressure to obtain the crude product. Further purify by column chromatography (silica gel, ethyl acetate/hexane gradient) [1] [5].
Characterization Data: Yield: 66%; m.p.: 169-172°C; IR (KBr) cm⁻¹: 1633, 1554 (C=N); ¹H NMR (CDCl₃) δ: 4.01 (s, 3H, OCH₃), 7.44-7.49 (m, 2H, Ar-H), 7.52 (dd, 1H, Ar-H), 8.05 (d, 1H, Ar-H), 8.16 (d, 1H, Ar-H), 8.28 (d, 1H, Ar-H) [5].
Reaction Setup: In a 50 mL reaction tube, combine compound 6 (1.0 mmol) with appropriate benzyl halide derivatives (1.2 mmol) in t-butanol/water (1:1, 10 mL) mixture. Add sodium ascorbate (0.1 mmol), sodium azide (1.5 mmol), and copper sulfate pentahydrate (0.05 mmol) to the reaction mixture [1].
Reaction Execution: Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere. Monitor reaction progress by TLC. Upon completion, dilute the mixture with ethyl acetate (20 mL) and wash with brine solution (2 × 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or by column chromatography [1].
Characterization: Confirm structure of all final compounds using IR, ¹H NMR, ¹³C NMR, and mass spectrometry. Perform elemental analysis (C, H, N) to verify purity (>95%) [1] [6].
Principle: This protocol measures the inhibitory activity of synthesized acridine derivatives against Saccharomyces cerevisiae α-glucosidase enzyme, using acarbose as the reference standard inhibitor. The assay is based on the enzyme's hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to produce p-nitrophenol, which is quantified spectrophotometrically at 405 nm [1] [6].
Reagent Preparation:
Experimental Procedure:
IC₅₀ Calculation: Calculate percent inhibition using the formula: % Inhibition = [(A_control - A_sample)/A_control] × 100. Determine IC₅₀ values (concentration causing 50% enzyme inhibition) using non-linear regression analysis of inhibition curves with GraphPad Prism or similar software [1] [6].
Objective: Determine the mode of inhibition and inhibition constant (Kᵢ) for the most potent compounds.
Procedure:
Table 1: α-Glucosidase Inhibitory Activity (IC₅₀) of 6-Chloro-2-methoxyacridine-triazole Derivatives
| Compound | R-Substituent | IC₅₀ (μM)* | Relative Potency vs. Acarbose |
|---|---|---|---|
| 7a | H | 169.1 ± 0.9 | 4.4× |
| 7b | 3-OCH₃ | >750 | <1× |
| 7c | 4-OCH₃ | >750 | <1× |
| 7d | 2-CH₃ | 482.0 ± 0.2 | 1.6× |
| 7e | 3-CH₃ | >750 | <1× |
| 7f | 4-CH₃ | 123.1 ± 0.8 | 6.1× |
| 7g | 3-F | 164.0 ± 0.6 | 4.6× |
| 7h | 4-F | 98.0 ± 0.3 | 7.6× |
| 7i | 2-Cl | >750 | <1× |
| 7j | 2-Br | 302.8 ± 0.6 | 2.5× |
| 7k | 2,3-diCl | >750 | <1× |
| 7l | 2,4-diCl | 229.2 ± 1.3 | 3.3× |
| 7m | 2-NO₂ | >750 | <1× |
| 7n | 4-NO₂ | >750 | <1× |
| Acarbose | - | 750.0 ± 10.5 | 1.0× |
Data represented as mean ± SD (n=3) [1] [2]
The quantitative data in Table 1 reveals several key structure-activity relationship trends, which are visualized in Figure 2 below, illustrating the logical relationships between structural features and inhibitory potency:
Figure 2: Structure-Activity Relationship (SAR) analysis of 6-chloro-2-methoxyacridine derivatives
Objective: Predict the binding orientation and interaction mechanisms between acridine derivatives and the α-glucosidase active site.
Procedure:
Objective: Evaluate the stability of protein-ligand complexes and binding free energies under dynamic conditions.
Protocol:
The integration of synthetic chemistry, biological evaluation, and computational analysis presented in this protocol provides a comprehensive framework for developing novel 6-chloro-2-methoxyacridine-based α-glucosidase inhibitors. The most promising compound identified through these methodologies (7h, IC₅₀ = 98.0 μM) demonstrates significantly enhanced potency compared to the standard drug acarbose, with a 7.6-fold improvement in inhibitory activity [1] [2].
These derivatives function through competitive inhibition mechanisms, directly binding to the enzyme's active site and blocking substrate access, as confirmed through kinetic studies [1]. The structure-activity relationship insights provide valuable guidance for further lead optimization, particularly the favorable effect of small electron-withdrawing groups at the para position and the detrimental impact of bulky ortho-substituents.
Future research directions should include:
The protocols outlined in this application note represent robust and reproducible methodologies for advancing novel acridine-based therapeutics through the drug discovery pipeline, contributing to the development of more effective treatments for Type 2 Diabetes Mellitus.
Acridine derivatives, including those with methoxy substitutions, are planar polycyclic molecules known for their ability to intercalate into DNA [1]. This intercalation disrupts DNA topology and is a key mechanism for inhibiting topoisomerase enzymes [2] [3].
Topoisomerases (Topo I and Topo II) are essential enzymes that relieve torsional stress during DNA replication and transcription by creating transient breaks in the DNA backbone [4]. Topoisomerase "poisons," a class that includes many acridine compounds, function by stabilizing the enzyme-DNA cleavage complex, preventing re-ligation and leading to the accumulation of DNA strand breaks that trigger cell death [2] [4].
PARP (Poly (ADP-ribose) polymerase), particularly PARP1, is a key sensor for DNA single-strand breaks (SSBs) [5]. The synergy between topoisomerase inhibitors and PARP inhibitors is a well-established concept. Topoisomerase inhibitors create DNA lesions that require repair by pathways involving PARP. When PARP is also inhibited, this repair is compromised, leading to the conversion of SSBs to more lethal double-strand breaks (DSBs) and synergistic cell death, especially in cells with deficient homologous recombination repair [6] [5]. While specific studies on 4-Methoxyacridine with PARP are limited, the general principle suggests that acridine-induced DNA damage could be potentiated by PARP inhibition.
The table below summarizes quantitative data from recent studies on various acridine-thiosemicarbazone derivatives, which include compounds with structural similarities to this compound [3].
| Compound ID | R1 | R2 | Topo IIα Inhibition (% at 100 µM) | Cytotoxicity (IC50, µM) B16-F10 | DNA Binding Constant (Kb, M⁻¹) |
|---|---|---|---|---|---|
| DL-08 | H | OCH₃ | 79% | 14.79 | Not Specified |
| DL-01 | OCH₃ | H | 77% | >25 | Not Specified |
| DL-07 | OCH₃ | H | 74% | >25 | Not Specified |
| CL-07 | OCH₃ | H | Not Active | >25 | 4.75 x 10⁴ |
| Amsacrine (Control) | - | - | ~76% | - | - |
Key Observations from the Data:
Here are generalized protocols for key assays, adapted from the methodologies in the search results.
This assay measures the compound's ability to prevent the relaxation of supercoiled DNA by Topo IIα [3].
This protocol assesses the compound's binding affinity to DNA [3].
The following diagram illustrates the logical workflow for evaluating a novel acridine derivative, from initial screening to mechanistic studies.
The diagram below summarizes the proposed mechanism by which a dual-acting compound might target both topoisomerase and PARP, leading to enhanced cancer cell death.
This compound serves as a promising scaffold for developing anti-cancer agents, primarily through topoisomerase II inhibition and DNA intercalation. The provided protocols and data offer a foundation for profiling such compounds.
A key area for future research is the empirical validation of PARP inhibition by these derivatives. You can adapt existing PARP activity assays, which often measure the transfer of ADP-ribose from NAD+ to a PARP substrate in the presence of your compound, to directly test this hypothesis. Confirming dual Topo/PARP inhibition could significantly elevate the therapeutic potential of this compound class.
Regulatory T cells (Tregs) play a dual role in immune function—maintaining peripheral tolerance and preventing autoimmunity while simultaneously inhibiting anti-tumor immunity in the tumor microenvironment. The transcription factor FoxP3 serves as the master regulator of Treg development, function, and stability, making it an attractive therapeutic target for cancer immunotherapy. The discovery that 9-aminoacridine derivatives can selectively modulate FoxP3 represents a significant advancement in the effort to develop small-molecule inhibitors of Treg-mediated immunosuppression. Recent high-throughput screening approaches have identified this compound class as capable of disrupting Treg suppressive function without globally compromising effector T cell responses, addressing a critical limitation of previous Treg-targeting strategies [1].
The therapeutic rationale for targeting FoxP3 in Tregs stems from the well-established correlation between Treg infiltration in tumors and poor prognosis across multiple cancer types. Tregs utilize multiple mechanisms to suppress anti-tumor immunity, including secretion of inhibitory cytokines (IL-10, TGF-β, IL-35), expression of immune checkpoint molecules (CTLA-4, PD-1), and metabolic disruption through CD25-mediated IL-2 deprivation. By specifically targeting FoxP3, the 9-aminoacridine compounds directly address the master regulator of these immunosuppressive mechanisms rather than individual pathways, potentially yielding more comprehensive restoration of anti-tumor immunity [1] [2].
Table 1: FoxP3 Downregulation Efficacy of Selected 9-Aminoacridine Compounds
| Compound | IC50 on FoxP3 Downregulation (μM) | Maximal Suppressive Effect | Chemical Structure Features |
|---|---|---|---|
| Quinacrine (Lead) | 4.38 | 95.9% | 6-chloro-2-methoxy-9-aminoacridine with diethylaminopentyl side chain |
| MP4 | 0.783 | 100% | 3-chloro-7-methoxyacridine-2,9-diamine with diethylaminopentyl chain |
| MP5 | 0.86 | 100% | 9-piperidin-1-yl-acridine (simplified side chain) |
| MP2 | 4.742 | 98.8% | Unsubstituted acridin-9-amine hydrochloride |
| MP3 | 5.259 | 92.8% | 6-chloro-2-methoxy-9-(4-methylpiperidin-1-yl)acridine |
| MP9 | 7.5 | 100% | 7-ethoxyacridine-3,9-diamine (ethacridine lactate) |
| Amodiaquine | 16.7 | 55.1% | 4-[(7-chloroquinolin-4-yl)amino]phenol derivative |
The structure-activity relationship analysis reveals that chloro and methoxy substitutions at positions 6 and 2 of the acridine ring, respectively, enhance FoxP3 downregulation potency, while the nature of the amino side chain at position 9 significantly influences both potency and efficacy. The most potent compounds (MP4, MP5) achieve complete FoxP3 suppression at sub-micromolar concentrations, representing promising candidates for further therapeutic development [1].
Table 2: Effects of 9-Aminoacridines on Treg Phenotype and Function
| Parameter | Effect of 9-Aminoacridine Treatment | Experimental System | Significance |
|---|---|---|---|
| Treg Suppressive Function | Abrogated | In vitro suppression assay | Releases inhibition of effector T cells |
| Downstream Treg Markers | Reduced expression of CD25, CTLA-4, CD73, CD39 | Flow cytometry | Disrupts multiple immunosuppressive mechanisms |
| Effector T Cell Proliferation | Enhanced | CFSE dilution assay | Restores anti-tumor immunity |
| Cytokine Production | Increased IFN-γ, Granzyme B in CD8+ T cells | Cytokine detection | Promotes tumor cell killing |
| Treg Stability | Reduced FoxP3 expression without immediate cell death | Long-term culture | Functional rather than cytotoxic effects |
| Anti-tumor Immunity | Enhanced tumor clearance | Syngeneic mouse model | Validates therapeutic potential |
The functional profiling demonstrates that 9-aminoacridines specifically impair the immunosuppressive capacity of Tregs while sparing effector T cell function. This selective targeting addresses a critical challenge in Treg-directed therapy—achieving sufficient Treg inhibition to unleash anti-tumor immunity without triggering widespread autoimmunity or general immune suppression [1] [3].
The primary mechanism through which 9-aminoacridines disrupt Treg function involves direct interference with FoxP3's DNA-binding activity. FoxP3 normally functions as a transcriptional regulator that controls the expression of key immunosuppressive molecules in Tregs. The 9-aminoacridine compounds structurally disrupt the FoxP3-chromatin interaction, thereby preventing the transcription factor from regulating its target genes [1].
Recent research has revealed that FoxP3 exhibits dynamic chromatin binding that depends on Treg activation state and environmental cues. Rather than functioning as a classical transcription factor with static DNA binding, FoxP3 increasingly appears to act as a transcriptional cofactor that is recruited to chromatin through interactions with DNA-binding proteins induced by T cell activation, such as NFAT and AP-1 [4] [5]. The 9-aminoacridine compounds appear to exploit this mechanism by disrupting the protein-protein interactions necessary for FoxP3's recruitment to chromatin, particularly in activated Treg populations that are most relevant to the tumor microenvironment [1].
Diagram 1: Molecular mechanism of 9-aminoacridine-mediated FoxP3 disruption in Treg cells. The compounds interfere with FoxP3-DNA binding, leading to dysregulation of key Treg genes and ultimately loss of immunosuppressive function.
The context-dependent nature of FoxP3 requirement in mature Tregs explains the therapeutic window of 9-aminoacridines. While FoxP3 is essential for establishing Treg identity during development, mature Tregs exhibit varying degrees of dependence on continued FoxP3 expression based on their environment. Tumor-infiltrating Tregs demonstrate particular sensitivity to FoxP3 degradation, whereas Tregs in peripheral tissues maintain considerable function even with reduced FoxP3 levels. This differential sensitivity creates an opportunity for therapeutic targeting that preferentially disrupts Treg function in tumors while sparing peripheral immune homeostasis [6].
Combination Therapy Strategies: 9-aminoacridines show synergistic effects when combined with immune checkpoint inhibitors. The compounds reverse Treg-mediated immunosuppression, while checkpoint inhibitors (anti-PD-1, anti-CTLA-4) directly enhance effector T cell function. This dual approach addresses multiple mechanisms of tumor immune evasion simultaneously [1] [2].
Dosing Schedule Optimization: Based on kinetic studies of FoxP3 downregulation, sustained exposure rather than bolus dosing maintains Treg suppression. The IC50 values ranging from 0.783-7.5 μM provide guidance for target concentration achievement in vivo, with the most potent compounds (MP4, MP5) requiring sub-micromolar concentrations for complete FoxP3 suppression [1].
Tumor Microenvironment Specificity: The compounds leverage the heightened dependence of tumor-infiltrating Tregs on FoxP3 maintenance compared to peripheral Tregs. This differential sensitivity provides a therapeutic window where anti-tumor immunity can be enhanced without triggering widespread autoimmunity [6].
Formulation Strategies: For in vivo application, consider encapsulation approaches similar to those developed for FoxP3 inhibitory peptides. CD25-targeted nanoliposomes enhance Treg-specific delivery and could be adapted for 9-aminoacridine compounds to improve therapeutic index [7].
Treg Purity Isolation: Use lymphoblast gating during flow cytometry sorting to obtain >98% pure FoxP3+ Treg populations. The lymphoblast population within activated Treg cultures demonstrates higher FoxP3 expression and superior suppressive function compared to non-lymphoblast populations, ensuring consistent experimental results [8].
Comprehensive Suppression Analysis: Implement single-cell suppression profiling (scSPOT) to simultaneously evaluate Treg effects on all immune cell subsets. This 52-marker CyTOF panel assesses division arrest, cell cycle inhibition, and effector molecule downregulation across multiple immune populations, providing a systems-level view of Treg-mediated suppression [3].
Stability-Function Correlation: Monitor CD126 (IL-6 receptor alpha) expression as a marker of Treg stability. CD126Lo/− Treg populations demonstrate greater stability and enhanced suppressive function even under inflammatory conditions, providing a key quality control parameter for Treg preparations [9].
Purpose: Identify and validate compounds that downregulate FoxP3 expression in human primary Tregs [1].
Materials:
Procedure:
Validation Steps:
Purpose: Evaluate functional consequences of FoxP3 downregulation on Treg suppressive capacity [1] [3].
Materials:
Procedure:
Advanced scSPOT Modification:
Purpose: Validate anti-tumor efficacy of 9-aminoacridine compounds in immunocompetent mouse models [1].
Materials:
Procedure:
Tumor Immunophenotyping:
Diagram 2: Experimental workflow for evaluating 9-aminoacridine compounds, from initial screening to in vivo validation. The sequential approach ensures comprehensive assessment of FoxP3 downregulation and functional consequences.
Variable FoxP3 Downregulation: If inconsistent FoxP3 downregulation is observed between donors, pre-activate T cells for 48 hours instead of 24 hours before compound addition. This ensures Tregs are in a consistent activated state with maximal FoxP3 expression [1].
Poor Compound Solubility: For in vivo studies, reformulate 9-aminoacridines using CD25-targeted liposomes to improve bioavailability and Treg-specific delivery. Incorporate DSPE-PEG750 rather than DSPE-PEG2000 to enhance target cell uptake through reduced PEG steric hindrance [7].
Limited Treg Suppression: If functional suppression is incomplete despite FoxP3 downregulation, ensure adequate pre-treatment time (16-24 hours) before assessing suppression. FoxP3 target gene downregulation requires time for protein turnover [1].
Non-Specific T Cell Effects: Include control compounds with structural similarity but minimal FoxP3 effects (e.g., primaquine, chloroquine) to distinguish specific FoxP3 targeting from general acridine-mediated toxicity [1].
The discovery and characterization of 9-aminoacridine derivatives as FoxP3 downregulators represents a significant advancement in Treg-targeted cancer immunotherapy. These compounds offer a novel mechanism for selectively disrupting Treg function through direct interference with FoxP3-DNA binding, resulting in comprehensive downregulation of the immunosuppressive program without immediate T cell cytotoxicity. The differential sensitivity of tumor-infiltrating Tregs to FoxP3 manipulation provides a therapeutic window that can be exploited for cancer treatment while minimizing autoimmune complications.
Future development should focus on optimizing the therapeutic index through improved formulation strategies such as Treg-targeted nanodelivery systems, and exploring rational combinations with complementary immunotherapies. Additionally, further mechanistic studies elucidating the precise molecular interactions between 9-aminoacridines and the FoxP3 complex may enable development of even more specific and potent analogs. The provided protocols establish a comprehensive framework for evaluating both the molecular and functional consequences of FoxP3 inhibition, supporting the continued translation of this promising approach toward clinical application.
Acridine derivatives represent a promising class of anticancer compounds with demonstrated efficacy across diverse cancer cell lines. These heterocyclic molecules, characterized by a tricyclic aromatic structure, have garnered significant research interest due to their multifaceted mechanisms of action targeting crucial cellular processes in cancer cells. The prototypical acridine compound, amsacrine (m-AMSA), has established clinical utility against acute leukemia, prompting extensive structure-activity relationship studies to develop novel analogs with enhanced potency and reduced side effects. [1]
Recent medicinal chemistry efforts have focused on modifying the acridine scaffold to improve therapeutic efficacy while overcoming multidrug resistance mechanisms that often limit conventional chemotherapy. These synthetic endeavors have yielded diverse acridine-based compounds including 9-aminoacridines, acridones, benzimidazole-acridine hybrids, and sulfur-containing analogs, each exhibiting distinct biological activity profiles. The structural planarity of acridine derivatives enables specific molecular interactions with DNA and various enzymes, making them particularly attractive for targeting proliferating cancer cells. This document provides comprehensive methodological guidance for evaluating the antiproliferative activity and mechanisms of action of novel acridine derivatives in cancer cell models. [2] [1]
DNA Intercalation: The planar acridine ring system enables insertion between DNA base pairs, leading to DNA structural distortion and disruption of DNA-processing enzymes. This intercalation capability forms the basis for many acridine derivatives' anticancer activity, as it interferes with essential DNA functions including replication and transcription. [1]
Topoisomerase Inhibition: Many acridine derivatives function as topoisomerase II inhibitors, either as catalytic inhibitors or poisons of the topoisomerase II-DNA complex. For instance, novel acridine-based compounds with anti-pancreatic cancer activity have been identified as catalytic inhibitors of human topoisomerase II, preventing the enzyme's ability to regulate DNA topology without stabilizing covalent enzyme-DNA complexes. [3]
G-Quadruplex Stabilization: Recent research has highlighted the ability of certain acridine derivatives to stabilize G-quadruplex DNA structures, particularly in telomeric regions and oncogene promoters. Compounds like AcridPyMe demonstrate significant quadruplex stabilization properties with selectivity for G-quadruplexes over duplex DNA, potentially inhibiting telomerase activity and oncogene expression in cancer cells. [4]
ROS-JNK Apoptosis Pathway: The benzimidazole acridine derivative 8m induces apoptosis in human colon cancer cells through reactive oxygen species (ROS) generation and subsequent activation of the JNK signaling pathway. This pathway involves both intrinsic and extrinsic apoptotic mechanisms, characterized by mitochondrial membrane depolarization, death receptor upregulation, and caspase activation. [5]
Cell Cycle Arrest: Acridine derivatives can induce cell cycle perturbations at various phases. CK0403, a sulfur-containing 9-aminoacridine, has been shown to induce G2/M-phase arrest in HER2-overexpressing SKBR-3 breast cancer cells, with corresponding decreases in S-phase and G0/G1-phase populations. [2]
Autophagy Modulation: Emerging evidence suggests that certain acridine derivatives can modulate autophagic processes. CK0403 was found to induce cleavage of autophagy protein 5 (Atg5), suggesting interplay between apoptosis and autophagy in compound-mediated cell death. [2]
Table 1: Antiproliferative Activity of Selected Acridine Derivatives Against Various Cancer Cell Lines
| Compound | Chemical Class | Cancer Cell Line | IC₅₀ Value | Key Mechanisms |
|---|---|---|---|---|
| CK0403 | Sulfur-containing 9-aminoacridine | SKBR-3 (Breast) | Not specified | Topoisomerase II inhibition, G2/M arrest, apoptosis, Atg5 cleavage [2] |
| CK0403 | Sulfur-containing 9-aminoacridine | MDA-MB-231 (Breast) | Not specified | More potent than CK0402, especially in ER-negative lines [2] |
| 8m | Benzimidazole acridine | HCT116 (Colon) | 3.33 μmol/L | ROS-JNK pathway, intrinsic/extrinsic apoptosis, caspase activation [5] |
| 8m | Benzimidazole acridine | SW480 (Colon) | 6.77 μmol/L | ROS generation, mitochondrial depolarization [5] |
| C-1748 | 9-amino-1-nitroacridine | MiaPaCa-2 (Pancreatic) | 0.015 μmol/L | Cytochrome P450 3A4 metabolism [1] |
| C-1748 | 9-amino-1-nitroacridine | AsPC-1 (Pancreatic) | 0.075 μmol/L | Metabolic resistance factors [1] |
| ACS03 | Thiophene-acridine hybrid | HCT-116 (Colon) | 23.11 μmol/L | Selective inhibition, in vivo activity in Ehrlich model [1] |
| AcridPyMe | Cationic acridone | PanC-1 (Pancreatic) | Not specified | G-quadruplex stabilization, cell cycle arrest, apoptosis [4] |
Table 2: Combination Therapy Studies with Acridine Derivatives
| Acridine Compound | Combination Agent | Cancer Model | Observed Effect | Reference |
|---|---|---|---|---|
| CK0402 | Herceptin | HER2(+) SKBR-3 breast cancer cells | Enhanced growth inhibitory activity | [2] |
| CK0403 | Herceptin | HER2(+) SKBR-3 breast cancer cells | Enhanced growth inhibitory activity compared to monotherapy | [2] |
| CK0403 | NU1025 (PARP inhibitor) | Fibroblast and cancer cells | Enhanced proliferation inhibitory activity | [2] |
Materials Required: Appropriate cancer cell lines, complete growth medium (DMEM/F12 or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin), phosphate-buffered saline (PBS), trypsin-EDTA solution, tissue culture flasks, humidified incubator (37°C, 5% CO₂). [2]
Procedure:
Cell Line Selection: Select appropriate cancer cell lines based on research objectives. Common models include:
Maintenance Culture: Grow cells in 75 cm² tissue culture flasks at 37°C in a humidified atmosphere with 5% CO₂. Passage cells at 70-80% confluence using trypsin-EDTA detachment. [2]
Experimental Seeding: Harvest cells during logarithmic growth phase and seed into appropriate multiwell plates at optimized densities (typically 3-5×10³ cells/well for 96-well plates) in complete growth medium. Allow 24 hours for cell attachment before compound treatment. [2]
Materials Required: Test compounds dissolved in DMSO (final concentration ≤0.1%), trichloroacetic acid (TCA, 10% w/v), acetic acid (1%), sulforhodamine B solution (0.4% w/v in 1% acetic acid), Tris base solution (10 mM, pH 10.5), multiwell plate reader. [2]
Procedure:
Compound Treatment: After cell attachment, add serially diluted acridine derivatives to appropriate final concentrations. Include vehicle controls (DMSO) and blank wells (medium only). Incubate for predetermined time (typically 48-72 hours). [2]
Cell Fixation: Gently remove medium and carefully add 100 μL of cold 10% TCA to each well. Incubate at 4°C for 1 hour to fix cells. Wash plates 5 times with tap water to remove TCA. Air dry completely. [2]
Staining: Add 100 μL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes. Remove unbound dye by washing 5 times with 1% acetic acid. Air dry completely. [2]
Solubilization and Measurement: Add 100 μL of 10 mM Tris base to each well to solubilize protein-bound dye. Shake plates gently for 10 minutes. Measure absorbance at 510-565 nm using a plate reader. [2]
Data Analysis: Calculate percentage cell viability relative to vehicle controls. Determine IC₅₀ values using non-linear regression analysis of concentration-response curves. [2]
Materials Required: Cell lysis buffer, protease inhibitors, BCA protein assay kit, SDS-PAGE equipment, PVDF membranes, primary antibodies (caspase-3, -7, -8, -9, PARP), HRP-conjugated secondary antibodies, ECL detection reagents. [5]
Procedure:
Protein Extraction: Treat cells with IC₅₀ and IC₇₅ concentrations of acridine derivatives for 12-48 hours. Harvest cells and lyse in appropriate buffer containing protease inhibitors. Determine protein concentration using BCA assay. [5]
Western Blotting: Separate 20-50 μg of protein by SDS-PAGE and transfer to PVDF membranes. Block membranes with 5% non-fat milk in TBST for 1 hour. [5]
Immunodetection: Incubate with primary antibodies (1:1000 dilution) overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies (1:2000-5000) for 1 hour at room temperature. Detect using ECL reagents and visualize with chemiluminescence imaging system. [5]
Analysis: Look for cleavage products of caspases (appearance of active fragments) and PARP (89 kDa fragment) in treated samples compared to controls. [5]
Materials Required: Propidium iodide staining solution (50 μg/mL PI, 0.1% Triton X-100, 0.1 mM EDTA, 50 μg/mL RNase A in PBS), flow cytometer with 488 nm excitation. [2]
Procedure:
Cell Collection: Harvest treated and control cells by trypsinization. Centrifuge at 500 × g for 5 minutes and wash with PBS. [2]
Fixation and Staining: Resuspend cell pellets in 70% ethanol and fix at -20°C for at least 2 hours. Centrifuge and resuspend in propidium iodide staining solution. Incubate at 37°C for 30 minutes in the dark. [2]
Analysis: Analyze samples using flow cytometry with 488 nm excitation. Collect at least 10,000 events per sample. Determine cell cycle distribution using appropriate software and model fitting. [2]
Materials Required: DCFH-DA probe (2',7'-dichlorofluorescin diacetate), fluorescence microscope or plate reader, positive control (e.g., H₂O₂). [5]
Procedure:
Probe Loading: After compound treatment, incubate cells with 10 μM DCFH-DA in serum-free medium at 37°C for 30 minutes. [5]
Detection: Wash cells with PBS to remove excess probe. Visualize fluorescence using fluorescence microscopy (excitation 485 nm, emission 535 nm) or quantify using a fluorescence plate reader. [5]
Inhibition Studies: For mechanism confirmation, pre-treat cells with antioxidants (N-acetyl cysteine or glutathione) for 2 hours before compound addition to attenuate ROS-mediated effects. [5]
The following diagram visualizes the ROS-JNK signaling pathway implicated in the mechanism of benzimidazole acridine derivative 8m, integrating information from multiple acridine compounds:
Diagram 1: Signaling Pathways of Acridine Derivatives in Cancer Cells. This diagram integrates multiple mechanisms identified for various acridine compounds, including ROS-JNK activation (8m), cell cycle arrest (CK0403), topoisomerase inhibition (novel acridine-based compounds), and G-quadruplex stabilization (AcridPyMe). [2] [4] [5]
The experimental workflow for comprehensive evaluation of acridine derivatives is summarized below:
Diagram 2: Experimental Workflow for Evaluating Acridine Derivatives. This workflow outlines the key methodological steps from initial compound testing to mechanistic evaluation, incorporating assays described in the protocols section. [2] [5]
Solvent Considerations: When preparing acridine derivative stock solutions, use high-quality DMSO and maintain final solvent concentration below 0.1% to avoid cytotoxicity artifacts. Pre-test solvent effects on each cell line. [2]
Culture Conditions: For compounds like CK0403 that may have reduced efficacy under hypoxic conditions, consider implementing controlled oxygen environments to better model in vivo tumor conditions. [2]
Combination Studies: When evaluating acridine derivatives in combination with targeted therapies like herceptin, perform matrix dosing experiments and analyze data using synergy assessment models (e.g., Chou-Talalay method). [2]
Time Course Considerations: Include multiple time points in mechanistic studies (e.g., 6, 12, 24, 48 hours) to capture temporal sequence of events in apoptotic signaling and cell cycle perturbations. [5]
Acridine derivatives represent versatile chemical scaffolds with demonstrated efficacy across diverse cancer models. The comprehensive methodological approaches outlined in these application notes provide researchers with standardized protocols for evaluating novel acridine-based compounds. The integration of cytotoxicity assessment with mechanistic investigations enables robust characterization of compound activity and supports rational selection of candidates for further development. Particular attention should be paid to compound-specific attributes such as hypoxia response, combination potential, and cell-type selectivity when designing experiments and interpreting results.
This compound derivatives represent a class of fluorescent compounds with significant utility in biological staining and molecular imaging. These compounds feature a heterocyclic aromatic structure consisting of three benzene rings with a nitrogen atom in the central ring, supplemented with methoxy, amino, and chloro substituents at specific positions that confer distinct photophysical properties. The most extensively characterized derivative in this family is 9-Amino-6-chloro-2-methoxyacridine (ACMA), which demonstrates exceptional versatility as a fluorescent probe in various biomedical research applications [1]. These compounds exhibit cell-permeable characteristics and display unique spectral properties that enable researchers to investigate numerous cellular processes, including nucleic acid localization, lysosomal function, vesicular trafficking, and cell death pathways.
The fundamental photophysical mechanism of these compounds involves the absorption of high-energy photons followed by emission of lower-energy fluorescence. ACMA specifically exhibits excitation and emission maxima at approximately 411 nm and 475 nm, respectively, making it compatible with standard fluorescence microscopy filter sets designed for DAPI or FITC detection [1]. The presence of electron-donating methoxy and amino groups at positions 2 and 9 respectively enhances the fluorescence quantum yield, while the chloro substituent at position 6 influences binding affinity and specificity for biological targets. These structural features collectively enable this compound derivatives to serve as sensitive reporters of the biochemical microenvironment within cellular systems, particularly for detecting changes in pH, nucleic acid conformation, and membrane integrity.
This compound derivatives share a common tricyclic acridine core structure with specific substituents that modulate their chemical behavior and biological interactions. The representative compound ACMA (9-Amino-6-chloro-2-methoxyacridine) has a molecular weight of 258.7 g/mol and molecular formula of C~14~H~11~ClN~2~O [1]. The compound features a methoxy group at position 2, an amino group at position 9, and a chloro group at position 6 on the acridine ring system. These substituents profoundly influence the compound's electronic distribution, binding affinity, and fluorescence characteristics. ACMA demonstrates moderate lipophilicity with an XLogP3 value of 3.4, which facilitates passive diffusion across biological membranes [1]. The compound has a topological polar surface area of 48.1 Ų and contains one hydrogen bond donor and three hydrogen bond acceptors, parameters that further contribute to its membrane permeability and intracellular distribution.
The acid-base properties of ACMA contribute significantly to its biological behavior. As a weak base with a pK~a~ approximately between 9.5-10, ACMA exists predominantly in a neutral, lipophilic form at physiological pH, enabling membrane penetration [2]. Once inside acidic compartments such as lysosomes, the molecule becomes protonated and trapped, leading to accumulation within these organelles. This property is exploited in various applications for monitoring acidic compartments and investigating lysosomal function. The compound is typically supplied as a solid powder and should be stored at -20°C with protection from light to maintain stability, as fluorescent compounds are generally susceptible to photodegradation.
Table 1: Spectral Properties of this compound Derivatives
| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Extinction Coefficient | Quantum Yield |
|---|---|---|---|---|
| ACMA | 411 | 475 | Not specified | Not specified |
| Acridine Orange | ~500 (monomer) | ~530 (monomer) | Not specified | Not specified |
| Acridine Orange | ~460 (dimer) | ~640 (dimer) | Not specified | Not specified |
ACMA exhibits characteristic blue fluorescence with excitation and emission maxima at 411 nm and 475 nm, respectively [1]. This places its emission in the blue-green region of the visible spectrum, making it compatible with standard DAPI or FITC filter sets commonly available on fluorescence microscopes. The Stokes shift of approximately 64 nm provides sufficient separation between excitation and emission wavelengths to facilitate effective signal detection with minimal background interference.
A particularly important phenomenon exhibited by some this compound derivatives is concentration-dependent metachromasy. Acridine orange, a related compound, demonstrates this property through dramatic spectral shifts—emitting green fluorescence (~530 nm) at low concentrations or when bound to DNA, and red fluorescence (~640 nm) at high concentrations or when aggregated in acidic compartments [3] [2]. This metachromatic behavior arises from the formation of dimeric and higher-order aggregates that exhibit distinct spectral properties compared to monomeric dye molecules. The unique spectral signatures of these compounds enable ratiometric measurements that can provide quantitative information about the local microenvironment, including pH, ionic strength, and binding status.
This compound derivatives serve as sensitive nucleic acid stains for both DNA and RNA in fluorescence microscopy applications. ACMA exhibits particular selectivity for poly(dA-dT) sequences in DNA, making it valuable for studying specific chromatin regions and DNA conformation [1]. The compound intercalates between DNA base pairs, with its fluorescence intensifying upon binding—a property that enables visualization of nuclear organization and DNA distribution throughout the cell cycle. For RNA detection, acridine orange (a closely related derivative) displays a characteristic metachromatic shift, emitting red fluorescence (~635 nm) when complexed with RNA versus green fluorescence (~530 nm) when bound to DNA [3]. This differential staining permits simultaneous visualization of both nucleic acid types within the same cell, providing insights into nuclear and cytoplasmic organization.
The application of these derivatives in nucleic acid staining extends to cell viability assessment and cell death characterization. The distinctive spectral signature of acridine orange allows researchers to monitor RNA content changes during various modes of cell death, including apoptosis and necrosis [3]. During apoptotic cell death, cytoplasmic RNA decreases significantly, resulting in diminished red fluorescence—a sensitive indicator that precedes other morphological changes associated with cell death. This approach enables real-time measurement of RNA and DNA as proxies for cell viability during exposure to various noxious stimuli, providing a valuable tool for toxicological screening and mechanistic studies of cell death pathways [3].
This compound derivatives are particularly valuable for investigating lysosomal structure and function in live cells. Acridine orange accumulates selectively in acidic compartments due to its weak basic properties, becoming protonated and trapped within organelles such as lysosomes [4]. At high concentrations within these acidic environments, the dye forms aggregates that emit bright orange-red fluorescence, providing a straightforward method to identify and quantify acidic organelles. The lysosomal membrane stability assay utilizing acridine orange represents a key application where the rate of dye release from lysosomes into the cytosol following lysosomal disruption can be quantified, serving as an indicator of lysosomal integrity [4]. This approach has been employed to evaluate susceptibility to lysosomal pharmacological targeting, especially in cancer cells where lysosomes are more acidic and larger than in normal cells [4].
These fluorescent derivatives also enable investigation of vesicular trafficking pathways and regulated secretion in various cell types. Acridine orange has been widely used as a reporter of membrane fusion events in both specialized secretory cells and non-secretory cells [2]. The dye passively accumulates inside acidic vesicles, and the characteristic fluorescence change associated with exocytosis—loss of metachromatic red fluorescence accompanied by a flash of green fluorescence—provides a signature of vesicle release [2]. This application has proven valuable for studying the release of biologically active substances from astrocytes and other non-specialized secretory cells that lack obvious morphological specializations for secretion. However, researchers must exercise caution when combining acridine orange with GFP-tagged proteins due to spectral overlap that can produce false apparent colocalization [2].
A promising therapeutic application of this compound derivatives involves radiodynamic therapy (RDT) for cancer treatment, particularly for bone metastases [4]. The approach exploits the selective accumulation of acridine orange in acidic tumor lysosomes. When activated by X-rays, the accumulated dye generates singlet oxygen that oxidizes fatty acids in lysosomal membranes, leading to lysosomal membrane permeabilization (LMP) and subsequent release of lysosomal enzymes into the cytosol [4]. Depending on the extent of LMP, this process can trigger uncontrolled necrosis or activation of apoptotic pathways in cancer cells. The tumor-selective tropism of acridine orange has been confirmed in various malignancies, including sarcomas and breast, skin, renal, lung, and liver carcinomas [4].
Recent research has revealed that certain 9-aminoacridine derivatives can function as selective inhibitors of FoxP3, a key transcription factor in regulatory T cells (Tregs) [5]. These compounds interfere with the DNA-binding activity of FoxP3 and inhibit FoxP3-regulated downstream gene expression, thereby abrogating Treg suppressive functions [5]. This mechanism promotes anti-tumor immune responses both in cancer patient samples and in murine tumor models, highlighting the potential of this compound derivatives in cancer immunotherapy. The immunomodulatory properties of these compounds represent a promising approach for overcoming Treg-mediated immunosuppression in the tumor microenvironment.
Purpose: This protocol describes the procedure for staining nucleic acids in fixed cells using this compound derivatives, specifically for distinguishing DNA and RNA distributions within cellular compartments.
Materials and Reagents:
Procedure:
Cell Preparation and Fixation:
Permeabilization:
Staining:
Mounting and Visualization:
Troubleshooting Notes:
Purpose: This protocol describes the procedure for staining lysosomes in live cells and assessing lysosomal membrane stability using acridine orange.
Materials and Reagents:
Procedure:
Cell Preparation:
Staining:
Image Acquisition and Analysis:
Data Analysis:
ImageJ Analysis Protocol for Fluorescence Intensity Quantification:
Table 2: Troubleshooting Guide for this compound Staining
| Problem | Possible Causes | Solutions |
|---|---|---|
| Excessive background fluorescence | Insufficient washing after staining | Increase number and duration of washes |
| Dye concentration too high | Titrate dye concentration; create concentration series | |
| Weak or no fluorescence signal | Degraded dye stock | Prepare fresh dye solution; check storage conditions |
| Insufficient staining time | Increase incubation time with dye | |
| Incorrect filter sets | Verify microscope filter compatibility with dye spectra | |
| Uneven staining | Incomplete permeabilization | Optimize permeabilization conditions |
| Cells too confluent | Use lower cell density | |
| Rapid photobleaching | Excessive illumination intensity | Reduce exposure time; use lower light intensity |
| Inadequate anti-fade mounting medium | Use fresh anti-fade mounting medium |
When using multiple fluorescent probes simultaneously, spectral overlap can complicate data interpretation. This is particularly relevant for acridine orange, which emits both green and red fluorescence from the same molecule under different conditions [2]. To address this challenge:
For acridine orange specifically, consider using alternative red fluorescent dyes like FM4-64 when combining with GFP-tagged proteins to avoid false colocalization arising from the green monomeric emission of acridine orange [2].
The following diagrams illustrate key experimental workflows and mechanisms of action for this compound derivatives in fluorescence microscopy applications.
Diagram 1: Mechanism of Action and Applications of this compound Derivatives. This workflow illustrates the cellular uptake, compartment-specific localization, and subsequent applications of this compound derivatives in both imaging and therapeutic contexts.
Diagram 2: Experimental Workflow for Fluorescence Staining with this compound Derivatives. This protocol outlines the key steps for both fixed and live-cell fluorescence staining procedures using this compound derivatives such as ACMA and acridine orange.
This compound derivatives represent versatile tools for fluorescence microscopy with applications spanning nucleic acid detection, organelle function analysis, and therapeutic development. The unique photophysical properties of these compounds, including concentration-dependent metachromasy and microenvironment-sensitive fluorescence, enable researchers to investigate complex biological processes in live and fixed cells. The continued refinement of these derivatives and their applications promises to further enhance their utility in biomedical research.
Future developments will likely focus on improving the specificity and photostability of these compounds, reducing potential toxicity in live-cell applications, and enhancing compatibility with super-resolution microscopy techniques. Additionally, the therapeutic potential of these compounds, particularly in radiodynamic therapy and immunomodulation, represents an exciting frontier for translational research. As fluorescence microscopy technologies continue to advance, this compound derivatives will undoubtedly remain valuable assets in the researcher's toolkit for elucidating cellular structure and function.
The table below summarizes the key all-oral regimens recommended for treating Rifampin-Resistant (RR) or Multidrug-Resistant (MDR) pulmonary TB in patients aged 14 and older.
| Regimen Name | Composition | Treatment Duration | Target Patient Population | Key Eligibility Criteria |
|---|
| BPaLM [1] [2] | Bedaquiline (B) Pretomanid (P) Linezolid (L) Moxifloxacin (M) | 6 months | RR/MDR-TB with fluoroquinolone susceptibility [1] [2] | No previous exposure/less than 1 month of bedaquiline & linezolid; Fluoroquinolone-susceptible TB [2] | | BPaL [1] [2] | Bedaquiline (B) Pretomanid (P) Linezolid (L) | 6 months | RR/MDR-TB with fluoroquinolone resistance or intolerance [1] [2] | No previous exposure/less than 1 month of bedaquiline & linezolid; Fluoroquinolone resistance or intolerance [2] |
These regimens represent a significant shift from traditional, lengthy MDR-TB treatments. They are all-oral, significantly shorter (6 months vs. 15-18 months), and have shown high success rates [3].
For any novel compound like 9-Hydroxy-4-methoxyacridine to be considered, understanding established resistance mechanisms is crucial. Mycobacterium tuberculosis develops resistance through several key pathways, which are primary targets for new drug development.
Given the absence of data on your specific compound, the following research avenues from current literature may guide your investigation into 9-Hydroxy-4-methoxyacridine.
When developing a new treatment protocol, whether for a novel compound or an established regimen, several factors are critical [2]:
While 9-Hydroxy-4-methoxyacridine is not currently part of any established MDR-TB treatment protocol, the field has moved towards shorter, all-oral regimens like BPaLM and BPaL [1] [2]. Research into overcoming resistance now heavily focuses on nanotechnology-based drug delivery and host-directed therapies [3].
Here are practical methods to enhance solubility and ensure compound activity, based on protocols used for similar compounds.
| Strategy | Protocol Description | Key Considerations & Examples from Literature |
|---|---|---|
| DMSO Stock Solutions | Prepare a concentrated stock solution in high-purity DMSO (e.g., 10-50 mM), then dilute into aqueous buffer immediately before use. Final DMSO concentration in assays should typically be ≤1% (v/v). | Standard practice; used for AnP2-OEG acridine derivative (10 mM in DMSO) [1] and 9-aminoacridine compounds [2]. |
| Structural Modification (OEG Chains) | Incorporate hydrophilic oligo(ethylene glycol) (OEG) chains into the acridine core structure. | Dramatically improves water solubility and reduces cytotoxicity. Example: AnP2-OEG [1]. |
| Vehicle Control Experiments | Include control groups treated with the same concentration of the solvent (e.g., DMSO) as used in compound-treated groups. | Critical for confirming that observed biological effects are from the compound and not the solvent [2]. |
| Analytical Verification | Verify compound integrity and concentration after dissolution using analytical techniques. | Post-experiment LC-MS analysis confirms compound stability. Fluorescence spectroscopy can validate expected properties [1]. |
A widely accepted safe threshold for most mammalian cell lines is ≤0.1% to 1% DMSO [2]. However, you should empirically determine the maximum tolerable concentration for your specific cell line by running a vehicle control viability assay.
After diluting your DMSO stock into the assay buffer, visually inspect the solution for cloudiness or use instrumentation like Dynamic Light Scattering (DLS) to detect particulate matter. Furthermore, a lack of a precipitate-like concentration effect in your dose-response curves can indirectly indicate good solubility.
You have two main paths:
Once a solubility strategy is in place, it is crucial to verify that the dissolved compound functions as intended. The following diagram outlines a general workflow for preparing your compound and conducting key biological validation checks.
When working with newly dissolved compounds, keep these points in mind:
Here are common issues and solutions for acridine derivative synthesis, presented in a Q&A format for researchers.
| Issue Category | Specific Problem & Question | Root Cause | Solution & Optimization Strategy | Key Citations |
|---|---|---|---|---|
| Reaction Conditions | Q: Low yield in nucleophilic substitution at C-9. | Suboptimal temperature, time, or reagent ratio. | Use excess amine (1.4 eq.), extend reaction time, and control temperature. Yields vary from 50% to 90% based on amine reactivity [1]. | [1] |
| Q: Poor yield in cyclization to form triazole/thiadiazole rings. | Incorrect temperature or acidic conditions. | For thiadiazoles, maintain temperature below 0°C; for some e^- withdrawing R-groups, extend reaction time to ~48 hours [2]. | [2] | |
| Intermediate Stability | Q: Unstable intermediate anilines during nitro group reduction. | Sensitivity of intermediate anilines in aqueous environments [1]. | This is a critical step; proceed immediately to next step. Electron-donating groups on core enhance stability against hydrolytic degradation [1]. | [1] |
| Product Stability | Q: Final compound degrades in aqueous solution. | Hydrolytic instability of aza-acridine core, leading to ring-opening [1]. | Incorporate electron-donating groups (e.g., methoxy) near carbonyl group to modulate electron density and enhance stability [1]. | [1] |
| General Synthesis | Q: Need a general, high-yield route to 9-substituted acridines. | Lack of a reliable one-pot method. | Bernthsen synthesis: Diphenylamine + carboxylic acid with ZnCl₂ [3]. One-pot method: 9-chloroacridine + sodium methoxide, then add amino acid [4]. | [3] [4] |
Here are detailed methodologies for key synthetic steps cited in the troubleshooting guide.
This protocol is for preparing compounds with a basic side chain, which are crucial for biological activity.
This method simplifies the synthesis of acridine-amino acid hybrids, bypassing the isolation of an intermediate.
The diagram below outlines a generalized workflow for acridine derivative synthesis and integrates key decision points for troubleshooting low yields.
The provided search results are strong on synthetic chemistry but do not contain specific information on signaling pathways related to acridine mechanisms of action. Therefore, I am unable to create a relevant pathway diagram at this time.
The following table summarizes the main strategies and their rationales based on current research.
| Strategy | Rationale & Mechanism | Key Experimental Findings |
|---|---|---|
| Introduce Hydroxy Groups [1] | Balances lipophilicity, enables intramolecular hydrogen bonding (IHB), improves solubility, and facilitates better interaction with target proteins. | IHB between C5-OH and C4 carbonyl group increases lipophilicity and cytotoxic effect more than C5-OCH3 [1]. C3'-OCH3 lowers hydrogen bonding acidity of adjacent C4'-OH by 20%, suggesting stable IHB formation [1]. |
| Structural Hybridization [2] | Creates hybrid molecules that can target multiple pathways simultaneously, potentially allowing for lower, less cytotoxic effective doses. | A hybrid thiophene–acridine molecule (ACS03) showed selective inhibition of HCT-116 cells (IC50 = 23.11 µM) with lower in vivo toxicity [2]. |
| Optimize Methoxy Substitution Pattern [1] [3] | The number and position of methoxy groups critically influence potency, selectivity, and metabolic stability. | In flavones, C6,7,8-tri-OCH3 stabilizes lipophilic capacity; C7-methoxy substitution increases cytotoxic effect [1]. For stilbenes, tetramethoxystilbene (TMS) was more potent and selective than its parent compound [3]. |
To systematically evaluate the effectiveness of the above strategies, you can employ the following standard experimental protocols.
SI = IC50 (non-tumorigenic cell) / IC50 (cancer cell) [5].The following diagrams, created with Graphviz, illustrate the core mechanisms involved in the action of methoxyacridine analogs.
A survey of 100 binding studies revealed that the majority lacked essential controls, casting doubt on their reported affinity values (KD) [1]. The two most critical issues are failure to establish equilibration and operating in an incorrect concentration regime.
| Issue & Impact | Diagnostic Check | Corrective Action |
|---|
| Inadequate Equilibration Time Leads to underestimation of true affinity (higher apparent KD). | Vary incubation time; fraction bound must be constant at equilibrium [1]. | Extend incubation. Estimate time using koff; incubate for at least 3-5 half-lives for >90% completion [1]. | | Incorrect Concentration Regime (Titration) Leads to underestimation of affinity and specificity. | Systematically vary the limiting component concentration; KD should remain constant [1]. | Ensure concentration of limiting component is near or below KD. For accurate measurement, it should be within 0.1 x KD to 10 x KD [1]. |
For a practical perspective, here is a generalized workflow for evaluating protein-DNA binding, synthesizing details from a protocol for studying transcription factors like GATA4 [2]. This workflow underpins the troubleshooting advice above.
The following table outlines the key steps and considerations for the workflow shown in the diagram [2].
| Step | Key Considerations | Troubleshooting Link |
|---|---|---|
| Protein Expression & Purification | Use an IPTG-inducible system (e.g., pET vector in BL21(DE3) E. coli). Purify via Ni-NTA affinity chromatography with imidazole elution [2]. | Protein yield/activity issues may require optimization of induction conditions (temperature, IPTG concentration, time) [2]. |
| Probe Preparation | Generate double-stranded DNA probes containing your sequence of interest. Incorporate a fluorescent label for detection in assays like EMSA [2]. | Ensure proper hybridization and purification of probes to avoid high background noise. |
| Binding Assay & Analysis | Use assays like Electrophoretic Mobility Shift Assay (EMSA). Always include controls for equilibration and titration [2] [1]. | This is the core stage where the troubleshooting guide above is most critical. |
The table below summarizes two major classes of acridine derivatives with potent anti-MTB activity, their primary targets, and efficacy data.
| Compound Class / Example | Primary Target | Reported In-Vitro Activity (MIC/IC₅₀) | Key Features & Secondary Effects |
|---|---|---|---|
| Tetrahydroacridine-9-carboxylic acid derivatives (e.g., C09) [1] | Type I Signal Peptidase (SPase I) & Bacterial Membrane [1] | Excellent activity against MRSA and other multidrug-resistant Gram-positive pathogens [1] | Dual mechanism of action; eradicates biofilms; favorable in-vivo efficacy and safety profile in a murine model [1] |
| p-Phenylene diamine linked acridine derivatives (e.g., Compound 6) [2] [3] | Mycobacterium tuberculosis DNA Gyrase (GyrB subunit) [2] [3] | MTB DNA gyrase supercoiling IC₅₀ = 5.21 ± 0.51 μM; MTB MIC = 6.59 μM [2] [3] | Selective for MTB gyrase; no significant zHERG cardiotoxicity at 30 μM [2] [3] |
This phenotypic whole-cell screening identifies active compounds and is a foundational first step [4] [5].
This biochemical assay confirms and quantifies the direct inhibition of the DNA gyrase target [2].
Q1: Our acridine-based compound shows excellent in-vitro MIC but poor efficacy in the murine infection model. What could be the issue?
Q2: How can we deconvolute the mechanism of action (MoA) for a new acridine derivative identified from a phenotypic screen?
The following diagrams illustrate the primary mechanisms of acridine derivatives and a logical workflow for their evaluation.
Q: What structural features enhance the α-glucosidase inhibitory potency of acridine derivatives?
Research indicates that linking acridine to specific pharmacophores, like thioacetamide, significantly boosts potency. The table below summarizes key SAR findings from recent studies.
| Compound / Scaffold | Notable Features & Substituents | Reported IC₅₀ (μM) | Reference Compound (IC₅₀) |
|---|
| Acridine-thioacetamide hybrids [1] | - N-phenylacetamide core
The core takeaways for your research are:
Q: What is a standard protocol for the α-glucosidase inhibitory assay?
The following methodology is widely used and can be adapted for screening novel acridine derivatives [4] [5].
1. Principle The assay measures inhibitor ability to reduce the hydrolysis of the synthetic substrate p-Nitrophenyl α-D-glucopyranoside (PNPG) by α-glucosidase. Enzymatic activity releases p-nitrophenol, which is yellow and measured at 405 nm; inhibition reduces color development [5].
2. Reagents & Solutions
3. Procedure This is a typical microplate assay procedure [4] [5]:
4. Data Analysis
Calculate the inhibition rate for each concentration using the formula [5]:
Inhibition Rate (%) = [(OD_control - OD_test) / (OD_control - OD_blank)] × 100
Plot inhibition rate against inhibitor concentration to determine the IC₅₀ value (concentration that gives 50% inhibition).
Q: How do I determine the inhibition mechanism and binding affinity?
After identifying a potent inhibitor, conduct kinetic and binding studies. The diagram below outlines the key steps for mechanistic evaluation.
Q: Our synthesized compounds show poor inhibitory activity. What could be wrong?
Q: The kinetic data is unclear or doesn't fit standard models. How to proceed?
What are the primary mechanisms of acridine derivative degradation? The main pathways are hydrolytic ring-opening of the aza-acridine scaffold and oxidative degradation. The hydrolytic instability is highly dependent on the electron density around the carbonyl group, which can be modulated by substituents [1] [2]. Oxidation can be a concern for certain derivatives, especially under stressful storage conditions.
Which structural features enhance stability? Introducing electron-donating groups, such as a methoxy group, near vulnerable sites on the acridine core can significantly improve stability by increasing electron density and reducing susceptibility to hydrolytic attack [1] [2]. The length and nature of basic side chains also play a crucial role.
How can I monitor stability in aqueous media? A validated stability-indicating method is essential. Techniques include:
| Observed Issue | Possible Root Cause | Recommended Corrective Actions |
|---|
| Low Cytotoxic Activity & Potency | Rapid hydrolytic degradation in biological assay buffers, leading to loss of active compound [1]. | 1. Structural Modification: Introduce electron-donating groups (e.g., -OCH₃) to the core scaffold. [1] 2. Formulation: Use non-aqueous co-solvents (e.g., DMSO) for stock solutions and minimize pre-assay dilution time in aqueous buffers. [2] | | Unexpected Degradation Products | Suspected ring-opening of the aza-acridine scaffold or oxidative decomposition [1]. | 1. Mechanism Studies: Conduct stability studies using MS and NMR to identify degradant structures. [1] 2. Forced Degradation: Perform oxidative stress testing to understand the molecule's susceptibility. [2] | | Poor Correlation between Computational & Experimental Results | Instability under assay conditions invalidates predictions made on the intact, stable structure [1]. | Prioritize stability assessment early in the design cycle. Use computational tools (DFT) to model and predict hydrolytic stability before synthesis. [1] [2] |
Here are detailed methodologies for key experiments cited in the troubleshooting guide.
This method is used to assess the inherent stability of acridine derivatives in aqueous solutions [2].
This integrated approach helps understand the degradation pathway and its electronic causes [1].
The following diagram illustrates the logical workflow for evaluating and addressing stability issues in acridine derivatives.
The table below summarizes the available activity data and known mechanisms of action. Key data for 9-Hydroxy-4-methoxyacridine is missing from the literature, which is a significant gap for a direct comparison.
| Feature | 9-Hydroxy-4-methoxyacridine | First-Line TB Drugs (Isoniazid, Rifampicin, Pyrazinamide, Ethambutol) |
|---|---|---|
| Anti-Mycobacterial Activity | Limited data; one study found it less active than a related acridine [1] | Well-established, high efficacy against drug-susceptible M. tuberculosis [2] [3] |
| Minimum Inhibitory Concentration (MIC) on Susceptible TB | Not reported in available literature | Well-defined MIC ranges for each drug [2] |
| MIC on MDR-TB | Not reported in available literature | Ineffective by definition (MDR-TB is resistant to Isoniazid and Rifampicin) [2] [4] |
| Synergy with Other Drugs | Not reported for 9-Hydroxy-4-methoxyacridine. A related compound (Acridine-9-carboraldehyde) showed synergy with Rifampicin and Levofloxacin [1] | Used in synergistic combination regimens; e.g., Rifapentine-Moxifloxacin combo shortens treatment [3] |
| Mechanism of Action | Not fully elucidated for TB. Acridines may intercalate DNA or inhibit proteins [5] | Distinct, known targets: cell wall synthesis (Isoniazid), RNA transcription (Rifampicin), etc. [2] [4] [3] |
The available data for 9-Hydroxy-4-methoxyacridine comes from a study that used a standardized method to evaluate anti-mycobacterial activity and drug interactions [1]. The following workflow outlines the key experimental steps:
The diagram below visualizes the distinct mechanisms of first-line TB drugs and the potential, but unconfirmed, mechanism of acridine compounds.
Substantial research is required to properly evaluate 9-Hydroxy-4-methoxyacridine's potential as an anti-TB agent:
| Compound / Acridine Type | Binding Constant (Kₐ or Kᵢ, M⁻¹) | Binding Mode | Sequence Specificity / Notes |
|---|---|---|---|
| 9-Methoxyacridine (in bis-intercalator) [1] [2] | Not Quantified | Bis-intercalation | N/A; Used in synthesis of bis-acridine compounds with high-affinity DNA binding [1] [2]. |
| Acridine-4-carboxamide (on ODN probe) [3] | Not Quantified | Intercalation | Stabilizes short DNA duplexes; Increases Tm by up to ~8°C; Higher affinity for GC-rich sequences [3]. |
| Imidazoacridinone C-1311 (Symadex) [4] | Not Quantified | Intercalation | Strong preference for TA/TA dinucleotide step [4]. |
| Acridine Orange (AO) [5] | ( 1.25 \times 10^5 ) (with DNA nanostructures) | Intercalation | Confirmed via viscosity, melting temperature, and KI quenching studies [5]. |
| ICR-191 [6] | ( K_i = 1.14 \times 10^5 ) (with DNA) | Intercalation & Alkylation | Binds and causes DNA damage; affinity is attenuated by Chlorophyllin [6]. |
| Compound 27 (Acridine-thiosemicarbazone) [7] | ( 3.77 \times 10^5 ) | Intercalation | Active against multiple cancer cell lines [7]. |
| Compound 28 [7] | ( 1.68 \times 10^5 ) | Intercalation | Dual Topoisomerase I/II inhibitor [7]. |
Researchers use several methods to determine the binding affinity and mode of acridine derivatives. Here are detailed protocols for some key techniques cited in the literature.
This method quantifies the interaction between a compound and DNA by observing changes in absorption or fluorescence [6].
This assay measures the thermal stabilization of DNA by a bound ligand, which is characteristic of intercalation [3] [5].
Because intercalation lengthens and stiffens the DNA helix, it leads to a measurable increase in the viscosity of a DNA solution. Groove binders typically cause little to no change [5].
NMR provides atomic-level details on binding, including the specific DNA sequences preferred by the compound [4].
Acridine derivatives like 4-methoxyacridine exert their biological effects primarily through DNA interaction. The following diagram illustrates the key pathways from DNA binding to anti-tumor activity.
The primary mechanism involves intercalation, where the planar acridine ring inserts between DNA base pairs [1]. This directly distorts the DNA helix and can physically block the enzymes responsible for DNA replication and RNA transcription [1] [2]. A critical downstream effect is the inhibition of topoisomerases (Topo I and II) [7]. These enzymes regulate DNA supercoiling, and acridines can stabilize a reaction intermediate where the topoisomerase is covalently linked to cleaved DNA, leading to lethal DNA double-strand breaks [7]. These breaks and the general replication stress ultimately trigger cell death pathways, including apoptosis and senescence, resulting in the observed anti-tumor activity [4] [7].
While not pure PARP inhibitors, these derivatives show promise as multi-targeted anticancer agents by simultaneously inhibiting PARP and other targets like topoisomerase.
| Compound Class / Name | Key Structural Features | Primary Targets | Reported IC₅₀ / Inhibition Data | Cell-Based Antiproliferative Activity (IC₅₀) |
|---|
| 4-amidobenzimidazole acridine [1] | Acridine core, benzimidazole, carboxamide linker | PARP-1, Topoisomerase I/II [1] | PARP-1 Inhibition: Compound 11l showed potent inhibitory potency [1]. Topo I Inhibition: Effectively inhibited Topo I-mediated DNA relaxation [1]. | Most potent in class: Compound 11l against MCF-7 cells [1] | | Benzimidazole Matrine Derivative (B6) [2] | Matrine scaffold, benzimidazole, fluorene | PARP, TOPO-I [2] | PARP Inhibition: Strong inhibitory effect [2]. TOPOI Inhibition: Strong inhibitory effect [2]. | Potent inhibition of HeLa (cervical) and HGC-27 (gastric) cancer cells [2] | | Benzimidazole Acridine (8m) [3] | Acridine core, benzimidazole | Induces apoptosis via ROS-JNK pathway [3] | N/A | HCT116 (colon): 3.33 µM [3] |
The data in the table above were generated using standard biological and chemical assays. Here are the typical methodologies researchers employ to evaluate the activity of these compounds.
The most promising acridine derivatives function as dual-target inhibitors. The following diagram illustrates the coordinated mechanism by which these compounds induce cancer cell death.
For the derivative 8m, which operates through a different mechanism, research indicates it triggers apoptosis via reactive oxygen species (ROS) and the JNK signaling pathway [3].
The table below summarizes key 9-amino-acridine compounds identified from a high-throughput drug repurposing screen and subsequent validation studies [1] [2]. The data shows their potency in downregulating FoxP3.
| Compound Name | IC₅₀ for FoxP3 Downregulation (μM) | Maximal Suppressive Effect on FoxP3 | Chemical Group |
|---|---|---|---|
| MP4 | 0.783 | 100% | 9-amino-acridine |
| MP5 | 0.860 | 100% | 9-amino-acridine |
| MP2 | 4.742 | 98.8% | 9-amino-acridine |
| Quinacrine (QDD) | 4.380 | 95.9% | Lead compound (Group 0) |
| MP3 | 5.259 | 92.8% | 9-amino-acridine |
| MP9 | 7.500 | 100% | Acridine derivative |
| MP7 | 8.800 | 73.7% | Amsacrine |
| Amodiaquine | 16.700 | 55.1% | Analog (Group 1) |
These compounds were found to selectively abrogate Treg suppressive functions without broadly affecting other T cells, a significant improvement over previous indirect inhibitors that lacked selectivity [1] [2].
To help you evaluate and potentially replicate the key findings, here are the methodologies used in the primary research:
The proposed mechanism by which 9-amino-acridines inhibit FoxP3 can be visualized in the following diagram. This pathway is based on research indicating these compounds directly interfere with FoxP3's DNA-binding function [1].
The diagram illustrates the core mechanism: 9-amino-acridine compounds directly target the active FoxP3 transcription factor, preventing it from binding to DNA. This disrupts the entire genetic program essential for Treg function [1].
The following table lists experimental data for specific methoxyacridine derivatives, as reported in the literature.
| Compound Name / Structure | Cancer Cell Line | Cytotoxicity (IC₅₀) | Experimental Protocol |
|---|
| 2 (6-chloro-2-methoxyacridine with aminoethanol group at position 9) [1] | PC3 (Prostate) A549 (Lung) | ~53 µM (PC3, 48h) ~21 µM (A549, 48h) | Cell Viability Assay: MTS assay. Treatment Duration: 48 hours. Dose Screening: Initial screen at 50 µM, followed by IC₅₀ determination via serial dilution (100 µM to 0.32 µM). | | 3a (6-chloro-2-methoxyacridine with 4-hydroxyanilino group at position 9) [1] | PC3 (Prostate) A549 (Lung) | ~59 µM (PC3, 48h) ~25 µM (A549, 48h) | Cell Viability Assay: MTS assay. Treatment Duration: 48 hours. Dose Screening: Single dose screen at 50 µM. | | 9-Aminoacridine (1) (Parent compound for comparison) [1] | PC3 (Prostate) A549 (Lung) | ~76% viability at 50 µM (PC3) ~67% viability at 50 µM (A549) | Cell Viability Assay: MTS assay. Treatment Duration: 48 hours. Dose Screening: Single dose screen at 50 µM. | | 7-substituted 9-Amino-2-methoxyacridines [2] | Leishmania infantum (Parasite; not a human cancer cell line) | IC₅₀ values in the low micromolar range (e.g., 1-5 µM) | Growth Inhibition: Parasite counting after 48h incubation. Toxicity Counter-test: Cytotoxicity assessed on human monocytes (72h incubation). |
Acridine derivatives are known to exert cytotoxic effects through several mechanisms. The following diagram illustrates the key pathways documented in the literature.
The mechanisms shown in the diagram are supported by the following experimental evidence:
Based on the gathered information, the cytotoxicity of acridine compounds is highly dependent on their specific substitutions. To advance your investigation, I suggest the following:
| Compound Class / Specific Compound | Core Structure / Analogue Of | Anti-mycobacterial Activity (MIC) | Key SAR Insights | Citation |
|---|---|---|---|---|
| Fluoro-benzoxazinyl-oxazolidinones (e.g., OTB-658) | Synthetic oxazolidinone (Linezolid derivative) | MIC₉₀: 0.03 µg mL⁻¹ against M. tuberculosis H37Rv and drug-resistant strains [1] | Optimized hydroxyacetyl-tetrahydropyrimidine moiety enhances potency and improves pharmacokinetic profile over predecessor compounds [1]. | |
| Substituted Pyrazolo-/Isoxazolo- cyclohepta[b]indoles (e.g., 3e, 4e, 5e, 6e) | Synthetic, inspired by Ervatamine-class natural alkaloids | MIC: 3.12 µg/mL against M. tuberculosis H37Rv [2] | Presence of a chloro substituent on the cyclohepta[b]indole moiety is critical for maximum observed activity [2]. | |
| Tryptanthrin Derivatives (Fluorinated, Chlorinated) | Synthetic derivatives of natural indoloquinazoline alkaloid (Tryptanthrin) | MIC: 0.03 - 1.00 mg L⁻¹ against M. tuberculosis H37Rv [1] | Fluorination and chlorination on the benzene ring significantly enhance activity; 8-OCF₃ substitution yields the most potent derivative [1]. | |
| Semisynthetic Amaryllidaceae Alkaloid Esters (e.g., Galanthamine derivative 1i) | Semi-synthetic ester of natural Galanthamine | Active against M. tuberculosis H37Ra (specific MIC not listed); activity significantly increased over parent alkaloid [3] | Derivatization of the C-6 hydroxy group with aromatic moieties (e.g., substituted benzoyl) is associated with a marked increase in antimycobacterial activity [3]. | |
| Natural Reference: Rufomycin I (Cyclic heptapeptide) | Natural product (from Streptomyces sp.) | MIC: < 0.004 µM against drug-sensitive and isoniazid-resistant M. tuberculosis H37Rv [4] | Serves as a potent natural product benchmark; mechanism involves inhibition of ClpC1 transcription [4]. |
The quantitative data in the guide comes from standardized, widely recognized antimicrobial testing methods.
The journey from initial discovery to a lead anti-TB compound involves a multi-stage process that integrates biological screening, chemical synthesis, and computational analysis, as visualized below.
This workflow is cyclical, with insights from each stage feeding back into the design and synthesis of improved compounds [1] [2] [5].
Nucleic acid staining represents a fundamental technique in molecular biology, cell biology, and diagnostic applications, enabling researchers to visualize, quantify, and analyze DNA and RNA in various experimental systems. The ideal DNA stain combines high sensitivity, low background fluorescence, and minimal cytotoxicity while being compatible with specific research methodologies. For decades, researchers have relied on classic DNA stains like ethidium bromide, but increasing safety concerns and technological advances have driven the development of numerous alternatives with varying properties and applications.
Among these, Acridine Orange (AO) stands out for its unique property of exhibiting dual fluorescence - emitting different colors depending on whether it is bound to DNA versus RNA, and whether the nucleic acids are in double-stranded or single-stranded conformation. This metachromatic fluorescence enables researchers to distinguish between different nucleic acid types within the same sample, providing insights into cellular processes that monochromatic stains cannot offer. This guide provides a comprehensive, evidence-based comparison of Acridine Orange against other commonly used DNA stains to assist researchers in selecting the most appropriate stain for their specific applications.
Table 1: Comparative Properties of Common DNA Stains
| Stain Name | Excitation/Emission Maxima (nm) | Molecular Weight | Fluorescence Color | DNA Binding Specificity | Cell Permeability |
|---|---|---|---|---|---|
| Acridine Orange | 500/526 (DNA), 460/650 (RNA) | 301.82 | Green/Red | DNA & RNA, metachromatic | Permeant |
| DAPI | 358/461 | 350.25 | Blue | AT-selective | Semi-permeant |
| Hoechst 33342 | 350/461 | 615.99 | Blue | AT-selective, minor groove | Permeant |
| Propidium Iodide | 530/625 | 668.40 | Red | dsDNA intercalator | Impermeant |
| Ethidium Bromide | 518/605 | 394.31 | Red | dsDNA intercalator | Impermeant |
| 7-AAD | 546/647 | 1270.45 | Red | GC-selective | Weakly permeant |
| SYBR Green I | 497/520 | ~600* | Green | dsDNA preferential | Varies with conditions |
Note: SYBR Green I molecular weight is not consistently reported in literature. Data compiled from [1] and additional sources.
The fluorescence properties of DNA stains determine their compatibility with available laboratory equipment, particularly the excitation sources and filters on microscopes and flow cytometers. Acridine Orange's unique dual excitation and emission profiles allow it to fluoresce green when bound to double-stranded DNA and red when associated with single-stranded DNA or RNA, enabling RNA/DNA discrimination in cellular studies [1]. This metachromatic behavior stems from Acridine Orange's ability to form different aggregates depending on the nucleic acid structure and concentration, with monomeric forms bound to DNA emitting green fluorescence and stacked aggregates associated with RNA emitting red fluorescence [2].
Cell permeability characteristics significantly influence stain applications, with permeant dyes like Acridine Orange, Hoechst 33342, and SYBR Green I suitable for vital staining of living cells, while impermeant dyes like propidium iodide and ethidium homodimer are restricted to dead cells with compromised membranes or fixed cell preparations [1]. The binding specificity of each stain also varies considerably, with some stains showing base pair preferences (e.g., DAPI and Hoechst for AT-rich regions, 7-AAD for GC-rich regions), while others intercalate regardless of sequence (e.g., ethidium bromide) [1].
Table 2: Experimental Performance Comparison of DNA Stains
| Comparison Parameter | Stains Compared | Key Findings | Reference Application |
|---|---|---|---|
| Relative Fluorescence Intensity | DAPI > EB/Mithramycin > Hoechst 33342 > Mithramycin > EB > AO ≈ PI | DNA-specific stains provided lower coefficients of variation than intercalating dyes | Flow cytometry of unperturbed cell populations [3] |
| Membrane Integrity Assessment | AO/PI vs. SYBR/PI vs. CFDA/PI vs. Hoechst/PI | AO/PI and SYBR/PI provided best adjustment to theoretical values | Sperm viability assessment in ram [4] |
| Nuclear & Mitochondrial Staining | SYBR Green I vs. Acridine Orange | SYBR Green I better for mitochondrial DNA and nuclear heterochromatin | Living immune cells in culture [5] |
| Gel Electrophoresis Sensitivity | SYBR Gold > SYBR Green I > GoldView > Ethidium Bromide | SYBR Gold most sensitive for short fragments | Preparative agarose gel electrophoresis [6] |
| Cellular Toxicity | SYBR Green I vs. Acridine Orange | SYBR Green I did not compromise membrane for up to 2 hours | Cultured immune cells [5] |
In flow cytometry applications examining unperturbed cell populations, DNA-specific stains like DAPI and Hoechst demonstrated superior performance with lower coefficients of variation compared to intercalating dyes like Acridine Orange and propidium iodide when analyzing cell cycle parameters [3]. The study found that detergent treatment in combination with DNA-specific stains provided optimal results for kinetic parameter estimation, though comparable kinetic parameters were generally obtained independently of the stain or staining procedure, with intercalating dyes used with cells of high RNA content not treated with RNAse being the exception [3].
For viability assessment in sperm cells, Acridine Orange combined with propidium iodide (AO/PI staining) emerged as one of the most efficient combinations, providing reliable results without the need for incubation and showing excellent agreement with theoretical values for membrane-damaged sperm [4]. The study noted that the proportions of plasmalemma-intact sperm determined by Acridine Orange and SYBR-14 were significantly greater (p < 0.0001) than those determined by CFDA and Hoechst stains, suggesting potential advantages for certain viability assessment applications [4].
When comparing staining patterns in cultured immune cells, SYBR Green I demonstrated advantages over Acridine Orange for certain applications, with researchers noting that SYBR Green I more clearly revealed mitochondrial DNA and nuclear heterochromatin patterns in living cells [5]. Additionally, cells stained with SYBR Green I showed no significant compromise in membrane permeability for up to 2 hours following initial exposure, as determined by Trypan Blue exclusion tests, suggesting favorable toxicity profiles for live-cell applications [5].
The following protocol is adapted from established methods for Acridine Orange staining of cultured cells [5] [7] [8]:
Note: Fluorescence may start to fade if cells remain in Acridine Orange for more than 30 minutes, so immediate observation is recommended [7].
This protocol enables simultaneous assessment of DNA and RNA content in cells using Acridine Orange's metachromatic properties [1] [8]:
The Acridine Orange/Propidium iodide (AO/PI) combination allows rapid assessment of cell viability without incubation requirements [4]:
This method is particularly valuable for rapid assessment of sperm viability [4], though it applies to many cell types. The lack of required incubation time enables high-throughput processing of multiple samples.
The differential staining behavior of Acridine Orange arises from its distinct binding modes to various nucleic acids. When Acridine Orange intercalates between base pairs of double-stranded DNA, it emits green fluorescence with excitation/emission maxima of approximately 500/526 nm. In contrast, when it interacts with single-stranded DNA or RNA through electrostatic attractions and stacking interactions, it forms aggregates that emit red fluorescence at approximately 650 nm [1] [2]. This metachromasia enables the simultaneous visualization of DNA and RNA in cellular preparations.
The following diagram illustrates the differential binding modes and fluorescence emission of Acridine Orange:
Acridine Orange exhibits different fluorescence based on binding mode: green when intercalating into double-stranded DNA, and red when aggregating on single-stranded nucleic acids like RNA.
In comparison, other DNA stains operate through different mechanisms:
Choosing the appropriate DNA stain requires careful consideration of your research questions, experimental system, and available instrumentation. The following guidelines will assist in this selection process:
For cell viability assessment: Acridine Orange/PI combination provides rapid, no-incubation staining with clear differentiation between live (green) and dead (red) cells [4]. As an impermeant stain, PI is excluded from viable cells, while AO readily enters all cells.
For DNA/RNA discrimination: Acridine Orange is uniquely suited for simultaneous visualization of both nucleic acids, leveraging its metachromatic properties to distinguish DNA (green) from RNA (red) within the same sample [1].
For flow cytometry DNA analysis: DNA-specific stains like DAPI and Hoechst 33342 typically provide superior resolution with lower coefficients of variation compared to intercalating dyes [3]. Hoechst 33342 is particularly valuable for live-cell applications due to its permeability.
For apoptosis detection: The combination of Acridine Orange with ethidium bromide allows discrimination of normal, apoptotic, and necrotic cells based on nuclear morphology and membrane integrity [9]. Computer-assisted analysis of stained samples provides more accurate and reproducible results than visual assessment alone [9].
For gel electrophoresis: While ethidium bromide remains widely used, SYBR Gold and SYBR Green I offer enhanced sensitivity and reduced mutagenicity, though they can alter electrophoretic mobility and thus DNA size estimates [6]. SYBR Gold is particularly sensitive for detecting short DNA fragments.
For live-cell imaging of DNA: Hoechst 33342 and SYBR Green I generally provide better performance than Acridine Orange for specific nuclear staining with less cytoplasmic background [5]. SYBR Green I has demonstrated particularly good performance for highlighting mitochondrial DNA and nuclear heterochromatin patterns in living cells.
Acridine Orange remains a versatile and valuable DNA stain with particular strengths in applications requiring differentiation between DNA and RNA, such as cell cycle studies, RNA/DNA quantification, and viability assessment. Its unique metachromatic properties enable multiplexed detection of different nucleic acid types within the same sample, providing information that monochromatic stains cannot offer. However, the optimal DNA stain varies significantly with application requirements, with alternatives like Hoechst stains and SYBR Green I potentially offering superior performance for specific uses such as high-resolution flow cytometry or sensitive detection in gel electrophoresis.